molecular formula C11H14F3N3 B1302782 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane CAS No. 306934-70-3

1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Cat. No.: B1302782
CAS No.: 306934-70-3
M. Wt: 245.24 g/mol
InChI Key: IBMSHQVIAUTKDL-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane ( 306934-70-3) is a chemical building block of significant interest in advanced pharmaceutical and agrochemical research. It belongs to the class of Trifluoromethylpyridine (TFMP) derivatives, which are renowned for their unique physicochemical properties imparted by the fluorine atoms and pyridine ring. These properties make TFMP intermediates vital components in the development of novel compounds with enhanced biological activity . This specific diazepane-functionalized TFMP derivative serves as a critical precursor in medicinal chemistry, particularly in the synthesis of substituted diazepan compounds investigated as potent orexin receptor antagonists, which are a target for therapeutic agents in areas such as sleep disorders and obesity . The compound acts as a versatile scaffold, allowing researchers to explore a wide range of structure-activity relationships. Supplied with a typical purity of 97% or higher, it is characterized by its molecular formula C11H14F3N3 and a molecular weight of 245.25 g/mol . This product is intended for Research Use Only and is strictly not for diagnostic or therapeutic use. Proper handling procedures should be followed, and it is recommended to be stored in a cool, dark, and dry place.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-2-3-10(16-8-9)17-6-1-4-15-5-7-17/h2-3,8,15H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMSHQVIAUTKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375346
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
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Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-70-3
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 306934-70-3
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Foundational & Exploratory

Elucidation of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical structure, synthesis, and characterization of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. This compound, identified by the CAS number 306934-70-3, possesses a molecular formula of C₁₁H₁₄F₃N₃ and a molecular weight of 245.25 g/mol .[1][2][3][4] Its structure, featuring a trifluoromethyl-substituted pyridine ring linked to a 1,4-diazepane moiety, makes it a compound of interest in medicinal chemistry and drug discovery as a potential building block for more complex molecules.

Chemical Structure and Properties

The fundamental structure of this compound is characterized by a diazepane ring N-arylated with a 2-pyridyl group, which is substituted at the 5-position with a trifluoromethyl group. The trifluoromethyl group is a common bioisostere in medicinal chemistry, known for its ability to modulate metabolic stability and receptor binding affinity.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 306934-70-3[1][2]
Molecular Formula C₁₁H₁₄F₃N₃[1][2][3]
Molecular Weight 245.25 g/mol [2][3]
Appearance Pale yellow, low melting solid[4]
Melting Point ~50 °C[4]
SMILES FC(F)(F)C1=CN=C(C=C1)N1CCCNCC1[3]
InChI Key IBMSHQVIAUTKDL-UHFFFAOYSA-N[1]

Predicted Spectroscopic Data for Structure Elucidation

Table 2: Predicted ¹H and ¹³C NMR Data (CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
H-3'~6.6d1HPyridine CH
H-4'~7.6dd1HPyridine CH
H-6'~8.3s1HPyridine CH
N1-CH₂~3.7t2HDiazepane CH₂
N4-CH₂~3.0t2HDiazepane CH₂
C5-CH₂~2.8t2HDiazepane CH₂
C6-CH₂~1.9p2HDiazepane CH₂
C7-CH₂~3.6t2HDiazepane CH₂
N4-H~1.8br s1HAmine NH
¹³C NMR Predicted δ (ppm) Assignment
C-2'~158Pyridine C-N
C-3'~108Pyridine CH
C-4'~138 (q)Pyridine CH
C-5'~120 (q)Pyridine C-CF₃
C-6'~146 (q)Pyridine CH
CF₃~124 (q)Trifluoromethyl C
N1-CH₂ (C2, C7)~48, ~46Diazepane CH₂
N4-CH₂ (C3, C5)~50, ~49Diazepane CH₂
C6~28Diazepane CH₂

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary. 'q' denotes a quartet due to C-F coupling.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 246.12.

Proposed Synthesis Pathway

The most direct and probable synthetic route to this compound is via a nucleophilic aromatic substitution (SNAᵣ) reaction or a palladium-catalyzed Buchwald-Hartwig amination. The latter is often preferred for its efficiency and broader substrate scope.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Chloro-5-(trifluoromethyl)pyridine P This compound R1->P R2 1,4-Diazepane (Homopiperazine) R2->P C1 Pd Catalyst (e.g., Pd₂(dba)₃) & Ligand (e.g., Xantphos) C1->P C2 Base (e.g., Cs₂CO₃ or NaOtBu) C2->P C3 Solvent (e.g., Toluene or Dioxane) C3->P C4 Heat C4->P

Caption: Proposed Buchwald-Hartwig amination synthesis route.

Experimental Protocol: Buchwald-Hartwig Amination

This section provides a detailed, albeit predictive, experimental protocol for the synthesis of the title compound.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 1,4-Diazepane (Homopiperazine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Addition of Reactants: Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) and 1,4-diazepane (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-chloro-5-(trifluoromethyl)pyridine.

  • Reaction: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound as a pale yellow solid.

G A Assemble Reactants (Pyridine, Diazepane, Catalyst, Base) B Add Anhydrous Solvent (Toluene) A->B C Heat under Inert Atmosphere (100-110 °C) B->C D Monitor Reaction (TLC/LC-MS) C->D E Cool and Quench D->E F Aqueous Work-up (EtOAc, H₂O, Brine) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for synthesis and purification.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information detailing specific biological activities or associated signaling pathways for this compound. However, the 1,4-diazepane scaffold is a known "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives have shown activity as, for example, antagonists for the HDM2-p53 interaction and as sigma receptor ligands. Therefore, it is plausible that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents targeting various biological pathways. Further research and screening are required to elucidate its pharmacological profile.

G Compound 1-[5-(Trifluoromethyl)pyridin-2-yl] -1,4-diazepane Screening High-Throughput Screening Compound->Screening TargetID Target Identification Screening->TargetID LeadOpt Lead Optimization TargetID->LeadOpt Pathway Signaling Pathway Elucidation TargetID->Pathway Preclinical Preclinical Studies LeadOpt->Preclinical Preclinical->Pathway

Caption: Logical workflow for discovering biological activity.

References

An In-depth Technical Guide to the Synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane, a valuable building block in medicinal chemistry and drug discovery. The document outlines a feasible synthetic pathway, details the necessary experimental procedures, and provides key characterization data.

Introduction

This compound, also known as 1-[5-(Trifluoromethyl)-2-pyridyl]-1,4-diazepane or 1-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazine, is a heterocyclic compound incorporating both a trifluoromethylpyridine moiety and a 1,4-diazepane (homopiperazine) ring system. The trifluoromethyl group is a common substituent in pharmaceutical compounds, often enhancing metabolic stability and binding affinity. The 1,4-diazepane scaffold is a versatile component in the design of various biologically active molecules. This guide details a robust synthetic route to this compound, starting from commercially available precursors.

Synthetic Pathway

The most direct and plausible synthetic route to this compound involves a nucleophilic aromatic substitution (SNA) reaction. This pathway consists of two main stages:

  • Step 1: Synthesis of the Key Precursor, 2-Chloro-5-(trifluoromethyl)pyridine.

  • Step 2: Nucleophilic Aromatic Substitution with 1,4-Diazepane.

The overall synthetic scheme is presented below:

Synthesis_Pathway cluster_step2 Nucleophilic Aromatic Substitution cluster_product 3-Picoline 3-Picoline 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine 3-Picoline->2-Chloro-5-(trichloromethyl)pyridine Chlorination 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine->2-Chloro-5-(trifluoromethyl)pyridine Fluorination Final_Product This compound 2-Chloro-5-(trifluoromethyl)pyridine->Final_Product 1,4-Diazepane 1,4-Diazepane (Homopiperazine) 1,4-Diazepane->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

The synthesis of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, can be achieved from 3-picoline through a two-step process involving chlorination followed by fluorination.

3.1.1. Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

  • Reaction: 3-Picoline is first chlorinated to introduce a chlorine atom onto the pyridine ring and to convert the methyl group to a trichloromethyl group.

  • Procedure:

    • To a solution of 2-chloro-5-methylpyridine in a suitable solvent such as o-dichlorobenzene, add a radical initiator like azobisisobutyronitrile (AIBN) (5-8% by mass of the starting material).

    • Heat the mixture to 120-140 °C.

    • Continuously and slowly bubble chlorine gas through the stirred reaction mixture for 18-20 hours.

    • Monitor the reaction progress by Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

3.1.2. Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

  • Reaction: The trichloromethyl group of 2-chloro-5-(trichloromethyl)pyridine is converted to a trifluoromethyl group via a halogen exchange (Halex) reaction.

  • Procedure:

    • In a suitable reaction vessel, combine 2-chloro-5-(trichloromethyl)pyridine with a fluorinating agent such as anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO). The molar ratio of 2-chloro-5-(trichloromethyl)pyridine to KF should be approximately 1:2 to 1:2.4.

    • Add a phase-transfer catalyst, for instance, cetyltrimethylammonium bromide (CTAB), in an amount of 6-10% by mass of the starting material.

    • Heat the mixture to reflux with vigorous stirring for 5-7 hours.

    • Monitor the reaction by GC or TLC.

    • After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by distillation or column chromatography.

Step 2: Synthesis of this compound

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-(trifluoromethyl)pyridine with one of the amino groups of 1,4-diazepane. To favor mono-substitution, an excess of the diamine may be used, or a protection-deprotection strategy can be employed for one of the amine functionalities of 1,4-diazepane. The following is a general procedure for the direct coupling.

  • Reaction:

  • Procedure:

    • In a reaction flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add 1,4-diazepane (homopiperazine) (1.2-2.0 eq.) to the solution.

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.), to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Chloro-5-(trifluoromethyl)pyridineC₆H₃ClF₃N181.5432-34
1,4-Diazepane (Homopiperazine)C₅H₁₂N₂100.1641-44
This compoundC₁₁H₁₄F₃N₃245.2550[1]

Characterization Data

Characterization of the final product, this compound, is crucial to confirm its identity and purity.

  • Appearance: Low melting solid.[1]

  • Melting Point: 50 °C.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): Expected signals: δ ~8.3 (s, 1H, pyridyl-H), ~7.6 (d, 1H, pyridyl-H), ~6.6 (d, 1H, pyridyl-H), ~3.7 (t, 4H, -NCH₂CH₂N-), ~3.0 (t, 4H, -NCH₂CH₂N-), ~1.9 (quint, 2H, -NCH₂CH₂CH₂N-), ~1.7 (br s, 1H, -NH). (Note: Exact chemical shifts and coupling constants would need to be determined experimentally.)

    • ¹³C NMR (CDCl₃, 101 MHz): Expected signals: δ ~160 (C-2 of pyridine), ~145 (q, C-6 of pyridine), ~135 (q, C-4 of pyridine), ~123 (q, CF₃), ~120 (q, C-5 of pyridine), ~106 (C-3 of pyridine), ~50 (-NCH₂-), ~48 (-NCH₂-), ~27 (-CH₂CH₂CH₂-). (Note: Exact chemical shifts and coupling constants would need to be determined experimentally.)

  • Mass Spectrometry (MS):

    • ESI-MS: m/z [M+H]⁺ calculated for C₁₁H₁₅F₃N₃⁺: 246.12.

Logical Relationships in Synthesis

The synthesis of the target compound is based on a series of logical chemical transformations. The following diagram illustrates the relationship between the key steps and intermediates.

Logical_Relationships Start Starting Material 3-Picoline Intermediate1 Key Intermediate 2-Chloro-5-(trichloromethyl)pyridine Start->Intermediate1 Multi-step Chlorination Intermediate2 Key Precursor 2-Chloro-5-(trifluoromethyl)pyridine Intermediate1->Intermediate2 Halogen Exchange (Fluorination) Product Target Compound This compound Intermediate2->Product Nucleophilic Aromatic Substitution (SNAr) Reagent Coupling Partner 1,4-Diazepane Reagent->Product

Figure 2: Logical flow of the synthetic route.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The described two-stage approach, commencing with the preparation of 2-chloro-5-(trifluoromethyl)pyridine followed by a nucleophilic aromatic substitution with 1,4-diazepane, represents a viable and efficient method for obtaining this valuable compound. The provided experimental protocols and characterization data serve as a solid foundation for researchers and drug development professionals working in the field of medicinal chemistry. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.

References

An In-depth Technical Guide to 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane (CAS 306934-70-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a heterocyclic organic compound featuring a trifluoromethylpyridine moiety linked to a 1,4-diazepane ring. This molecule holds significant interest in medicinal chemistry due to the established pharmacological importance of both constituent scaffolds. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the 1,4-diazepane core is a versatile scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the available physicochemical data, a proposed synthetic route based on established chemical principles, and a discussion of its potential biological significance in the context of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data has been aggregated from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 306934-70-3[1][2]
Molecular Formula C₁₁H₁₄F₃N₃[1][2][3]
Molecular Weight 245.25 g/mol [1][2][3][4]
IUPAC Name This compound[1][4]
Appearance Solid[1]
Purity ≥95% (as offered by various suppliers)[3]
Canonical SMILES C1CNCCN(C1)C2=NC=C(C=C2)C(F)(F)F[1][4]
InChI Key IBMSHQVIAUTKDL-UHFFFAOYSA-N[1][4]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 1,4-diazepane. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the 2-position for nucleophilic attack by the secondary amine of the 1,4-diazepane.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions reactant1 2-Chloro-5-(trifluoromethyl)pyridine product This compound reactant1->product reactant2 1,4-Diazepane reactant2->product reagents Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, DMSO) reagents->product

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 1,4-diazepane (1.2 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents).

  • Addition of Electrophile: To this stirring mixture, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activity and Applications

Specific biological data for this compound is not currently available in the public domain. However, the structural motifs present in this compound are of significant interest in drug discovery.

The trifluoromethylpyridine moiety is a common feature in many pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance a molecule's metabolic stability and its ability to cross cell membranes, and can also influence its binding to biological targets.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of 1,4-diazepane have been reported to exhibit a variety of activities, including but not limited to:

  • Anticancer agents: Certain 1,4-diazepine derivatives have been investigated as HDM2 antagonists, which could reactivate the p53 tumor suppressor pathway.[5]

  • Sigma Receptor Ligands: Some 1,4-diazepane-based compounds have shown affinity for sigma receptors, which are implicated in various neurological disorders.[6]

  • LFA-1 Inhibitors: 1,4-Diazepane-2,5-diones have been identified as inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), a target for inflammatory diseases.[7]

Given the established roles of these structural components, it is plausible that this compound could serve as a valuable building block or a lead compound in the development of novel therapeutics.

Hypothetical Signaling Pathway Involvement

Based on the activity of related 1,4-diazepine compounds as HDM2 antagonists, a hypothetical workflow for screening this compound for similar activity is presented below.

G compound 1-[5-(CF₃)pyridin-2-yl]-1,4-diazepane assay Biochemical Assay (e.g., FP, ELISA) compound->assay Screening cellular_assay Cell-based Assay (e.g., p53 activation) assay->cellular_assay Hit Confirmation in_vivo In Vivo Model (e.g., Xenograft) cellular_assay->in_vivo In Vivo Efficacy lead_optimization Lead Optimization in_vivo->lead_optimization

References

In-Depth Technical Guide: Physicochemical Characteristics of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a heterocyclic organic compound featuring a trifluoromethylpyridine moiety linked to a 1,4-diazepane ring. The trifluoromethyl group, a common bioisostere for a methyl group, can significantly influence a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds, including those targeting the central nervous system.[3][4] Derivatives of 1,4-diazepane have been identified as potent ligands for various receptors, including G-protein coupled receptors (GPCRs) such as orexin and CXCR3 receptors, as well as sigma receptors.[3][5][6] This technical guide provides a summary of the known and predicted physicochemical characteristics of this compound, details established experimental protocols for their determination, and visualizes relevant workflows and potential biological pathways.

Physicochemical Data

A comprehensive understanding of a compound's physicochemical properties is fundamental for drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available and predicted data for this compound.

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄F₃N₃[7][8]
Molecular Weight 245.25 g/mol [7][8]
Physical State Solid[7]
Melting Point 50 °C (Predicted)[9]
Purity >97% (Commercially available)[7]

Table 2: Predicted Physicochemical Parameters

ParameterPredicted ValueSource
pKa 10.23 ± 0.20[9]
XLogP3-AA 1.6 (for a similar isomer)[10]

Experimental Protocols

Accurate experimental determination of physicochemical properties is crucial for validating computational predictions and guiding drug development. The following are detailed methodologies for key experiments.

pKa Determination by Potentiometric Titration

The ionization constant (pKa) is a critical parameter that influences a compound's solubility and permeability across biological membranes.

Principle: Potentiometric titration measures the change in pH of a solution upon the incremental addition of a titrant (an acid or a base). The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of hydrochloric acid (for a basic compound) is added in small, precise increments using an automated titrator.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point. For polyprotic substances, multiple inflection points may be observed.

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets. The shake-flask method is considered the gold standard for experimental LogP determination.[11]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured at equilibrium, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to that in the aqueous phase.

Methodology:

  • Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of this compound is dissolved in the saturated n-octanol.

  • Partitioning: A volume of the saturated water is added to the n-octanol solution in a separatory funnel.

  • The mixture is gently shaken for a predetermined period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for oral bioavailability and formulation development. Both kinetic and thermodynamic solubility assays are commonly employed.[12][13]

1. Kinetic Solubility Assay (High-Throughput Screening)

Principle: This method provides a rapid assessment of solubility by measuring the precipitation of a compound from a supersaturated solution, typically prepared by diluting a DMSO stock solution into an aqueous buffer.

Methodology:

  • Stock Solution: A high-concentration stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking.

  • Precipitation Detection: The formation of precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by UV-Vis spectroscopy.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

2. Thermodynamic Solubility Assay (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound by allowing an excess of the solid material to equilibrate with the aqueous buffer over an extended period.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing an aqueous buffer of a specific pH.

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC-UV or LC-MS.

  • Result: The thermodynamic solubility is reported as the concentration of the saturated solution.

Melting Point Determination by Capillary Method

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.[14][15]

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the substance melts is observed. A sharp melting range is indicative of a pure compound.[15]

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample and measuring the temperature accurately.

  • Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/minute) for a more accurate measurement.[14][15]

  • Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (completion of melting) are recorded.

  • Melting Range: The melting point is reported as the range between these two temperatures.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization pka pKa Determination (Potentiometric Titration) characterization->pka logp LogP Determination (Shake-Flask Method) characterization->logp solubility Aqueous Solubility (Kinetic & Thermodynamic) characterization->solubility melting_point Melting Point (Capillary Method) characterization->melting_point data_analysis Data Analysis and Interpretation pka->data_analysis logp->data_analysis solubility->data_analysis melting_point->data_analysis report Technical Report Generation data_analysis->report

Caption: Workflow for Physicochemical Characterization.

Hypothesized Biological Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

Given that many 1,4-diazepane derivatives act on GPCRs, the following diagram illustrates a generic GPCR signaling cascade, a plausible mechanism of action for this compound.

GPCR_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand This compound gpcr G-Protein Coupled Receptor (GPCR) ligand->gpcr Binding g_protein Heterotrimeric G-Protein (αβγ) gpcr->g_protein Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: Generic GPCR Signaling Pathway.

Conclusion

This technical guide has synthesized the available physicochemical information for this compound and provided detailed, standardized protocols for the experimental determination of its key properties. While some data are currently based on predictions, the outlined experimental workflows provide a clear path for obtaining robust empirical data. The inclusion of a hypothesized GPCR signaling pathway offers a starting point for biological investigation, given the known activities of related compounds. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation and optimization of this and similar chemical entities.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanisms of Action of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a theoretical exploration of the potential mechanisms of action for the compound 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. As of the date of this publication, no specific biological activity or mechanism of action has been experimentally determined for this exact molecule. The information presented herein is extrapolated from the known biological activities of its constituent chemical moieties: trifluoromethylpyridine and 1,4-diazepane. All proposed mechanisms are hypothetical and require experimental validation.

Introduction

The compound this compound is a novel chemical entity that combines two pharmacologically significant scaffolds: a trifluoromethylpyridine (TFMP) moiety and a 1,4-diazepane ring. The strategic incorporation of a trifluoromethyl group into the pyridine ring is a common strategy in medicinal chemistry to enhance drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 1,4-diazepane core is a privileged structure found in numerous biologically active compounds with a wide range of therapeutic applications, including central nervous system (CNS) disorders and cancer. Given the rich pharmacology of its components, this compound presents an intriguing subject for therapeutic investigation. This technical guide will explore its potential mechanisms of action based on the established activities of related compounds.

Analysis of Constituent Moieties

The Trifluoromethylpyridine (TFMP) Moiety: A Versatile Pharmacophore

The trifluoromethylpyridine scaffold is a key structural motif in a variety of approved drugs and clinical candidates.[2] The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the pyridine ring, impacting its interaction with biological targets.[1]

Derivatives of TFMP have demonstrated a broad spectrum of biological activities, including:

  • Enzyme Inhibition: Many TFMP-containing compounds act as potent enzyme inhibitors. For instance, they have been shown to inhibit kinases involved in cancer cell proliferation and survival.[1] Additionally, some TFMP derivatives act as inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[2][3]

  • Oncological Applications: The ability of TFMP derivatives to target key signaling pathways has led to their investigation as anticancer agents.[1]

  • Agrochemicals: TFMP derivatives are widely used in the agricultural industry as herbicides and fungicides.[2][3]

The 1,4-Diazepane Moiety: A Scaffold for CNS and Other Therapeutic Agents

The 1,4-diazepane ring system is a seven-membered heterocycle that is a core component of many therapeutic agents. Its flexibility allows it to adopt various conformations, enabling it to interact with a diverse range of biological targets.

Known biological activities of 1,4-diazepane derivatives include:

  • Central Nervous System (CNS) Activity: Diazepane derivatives are well-known for their effects on the CNS. They have been developed as anxiolytics, anticonvulsants, and antipsychotics.[4][5] A primary mechanism for some of these effects is the modulation of neurotransmitter receptors, such as GABAA receptors.[5]

  • Neurodegenerative Disease Targets: Recent research has explored 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease.[6] Furthermore, some diazepane derivatives have shown affinity for sigma receptors, which are implicated in various neurodegenerative and psychiatric disorders.

  • Anticancer Activity: Certain 1,4-diazepine derivatives have been designed as antagonists of the HDM2-p53 interaction, representing a potential strategy for cancer therapy.[7]

Hypothetical Mechanisms of Action for this compound

Based on the known activities of its constituent parts, several plausible, yet unproven, mechanisms of action can be proposed for this compound.

Potential as a Kinase Inhibitor in Oncology

The presence of the trifluoromethylpyridine moiety suggests that the compound could function as a kinase inhibitor. The trifluoromethyl group may enhance binding to the ATP-binding pocket of various kinases implicated in cancer, such as those in the mTOR pathway.

Table 1: Bioactivity of Representative Trifluoromethyl-Containing Kinase Inhibitors

CompoundTarget KinaseAssay TypeIC50 (nM)
Torin1mTORCellular assay (inhibition of S6K1 phosphorylation)2
PYK2 Inhibitor (unnamed)PYK2Biochemical assay<10
FAK Inhibitor (unnamed)FAKBiochemical assay10-20 fold less potent than for PYK2

Data is illustrative and sourced from related compound classes.

kinase_inhibition_pathway cluster_cell Cell Membrane Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Compound 1-[5-(Trifluoromethyl)pyridin-2-yl] -1,4-diazepane (Hypothetical Inhibitor) Compound->mTORC1 Inhibits

Hypothetical mTOR Signaling Inhibition Pathway.
Potential as a Modulator of CNS Receptors

The 1,4-diazepane scaffold is a strong indicator of potential activity within the central nervous system. The compound could act as a modulator of various CNS receptors.

A plausible mechanism is the modulation of GABAA receptors, similar to benzodiazepines. The compound might bind to an allosteric site on the receptor, enhancing the inhibitory effect of GABA, which could lead to anxiolytic or anticonvulsant effects.

Table 2: Bioactivity of Representative Diazepine Derivatives on CNS Receptors

CompoundTarget ReceptorAssay TypeKi (nM)
DiazepamGABAA (benzodiazepine site)Radioligand binding assay~4
Ro19-4603GABAA (benzodiazepine site)Radioligand binding assay2.6
Sigma-2 Ligand (unnamed)Sigma-2 ReceptorRadioligand binding assay8.0

Data is illustrative and sourced from related compound classes.

gaba_modulation_pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA(A) Receptor (Chloride Channel) Chloride_Influx Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Opens to allow GABA GABA GABA->GABA_A_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Compound 1-[5-(Trifluoromethyl)pyridin-2-yl] -1,4-diazepane (Hypothetical Modulator) Compound->GABA_A_Receptor Potentiates (Hypothetical)

Hypothetical GABA(A) Receptor Modulation.

The compound could also act as a ligand for sigma receptors, which are involved in a variety of cellular functions and are targets for the treatment of neurodegenerative diseases and psychiatric disorders.

Potential as an Inhibitor of Amyloid-Beta Aggregation

Given the recent interest in 1,4-diazepane derivatives for Alzheimer's disease, it is conceivable that this compound could inhibit the aggregation of amyloid-beta peptides, a key process in the pathology of the disease.

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the actual mechanism of action of this compound, a systematic experimental approach is required.

General Experimental Workflow

experimental_workflow Start Start: Compound Synthesis & Purification Initial_Screening Initial Broad Target Screening (e.g., Kinase Panel, Receptor Panel) Start->Initial_Screening Hit_Identification Hit Identification Initial_Screening->Hit_Identification Dose_Response Dose-Response & Potency Determination (IC50/EC50) Hit_Identification->Dose_Response Identified Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics, Binding Assays) Dose_Response->Mechanism_Studies Cellular_Assays Cell-Based Assays (e.g., Cytotoxicity, Pathway Modulation) Mechanism_Studies->Cellular_Assays In_Vivo_Studies In Vivo Efficacy & PK/PD Studies (Animal Models) Cellular_Assays->In_Vivo_Studies End End: Candidate Selection In_Vivo_Studies->End

General Workflow for Investigating a Novel Compound.
Specific In Vitro Assays

  • Kinase Inhibition Assays:

    • Protocol: A common method is a fluorescence-based in vitro kinase assay.[8]

    • Principle: The assay measures the phosphorylation of a specific peptide substrate by the target kinase. Inhibition is quantified by a decrease in the fluorescent signal.

    • Procedure Outline:

      • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

      • Serially dilute the test compound in DMSO.

      • Add the kinase, substrate, and test compound to a microplate.

      • Initiate the reaction by adding ATP.

      • Incubate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

      • Stop the reaction with a stop solution (e.g., EDTA).

      • Measure the signal using a suitable plate reader.

      • Calculate the percentage of inhibition and determine the IC50 value.[9]

  • GABAA Receptor Binding Assay:

    • Protocol: A radioligand binding assay is a standard method.[2][6]

    • Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]muscimol or [³H]flumazenil) from the GABAA receptor.

    • Procedure Outline:

      • Prepare membranes from a suitable tissue source (e.g., rat brain).

      • Incubate the membranes with the radioligand and varying concentrations of the test compound.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Determine the Ki value of the test compound.

  • Amyloid-Beta Aggregation Inhibition Assay:

    • Protocol: A Thioflavin T (ThT) fluorescence assay is commonly used.

    • Principle: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. A decrease in fluorescence indicates inhibition of aggregation.

    • Procedure Outline:

      • Prepare a solution of monomeric Aβ peptide.

      • Incubate the Aβ peptide with and without the test compound.

      • At various time points, add ThT to aliquots of the incubation mixture.

      • Measure the fluorescence intensity.

      • Calculate the percentage of inhibition of Aβ aggregation.

Cellular Assays
  • Neuronal Cell Viability/Cytotoxicity Assays:

    • Protocol: Assays such as the MTT or LDH release assay can be used.[7]

    • Principle: These assays measure cell viability or membrane integrity to assess the potential neurotoxicity of the compound.

    • Procedure Outline (MTT Assay):

      • Plate neuronal cells in a 96-well plate.

      • Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24-48 hours).

      • Add MTT reagent to the wells and incubate.

      • Solubilize the formazan crystals.

      • Measure the absorbance at the appropriate wavelength.

      • Calculate cell viability as a percentage of the control.

Conclusion

The chemical structure of this compound suggests a high potential for biological activity, drawing from the well-established pharmacological profiles of both trifluoromethylpyridine and 1,4-diazepane derivatives. Plausible mechanisms of action include kinase inhibition, relevant to oncology, and modulation of CNS targets such as GABAA receptors or sigma receptors, with potential applications in neurological and psychiatric disorders. Additionally, the compound warrants investigation as a potential inhibitor of amyloid-beta aggregation for the treatment of Alzheimer's disease. The experimental workflows and specific assays outlined in this guide provide a clear path for the systematic evaluation of this promising compound to uncover its therapeutic potential. Rigorous experimental validation is essential to move beyond these well-founded hypotheses and establish the definitive mechanism of action of this compound.

References

1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane literature review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the scientific literature reveals that 1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is primarily recognized as a chemical intermediate and a fragment for drug discovery, rather than a well-characterized bioactive compound. While detailed experimental studies on its biological effects are not publicly available, this technical guide consolidates the existing chemical data and outlines its potential applications and plausible synthetic routes based on established chemical principles.

Chemical and Physical Properties

This compound is a heterocyclic compound incorporating a trifluoromethylpyridine moiety and a diazepane ring. Its fundamental properties, gathered from chemical supplier databases, are crucial for its application in synthesis and screening. While some physical properties are predicted, they offer valuable guidance for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueData Source(s)
CAS Number 306934-70-3Fluorochem, Thermo Scientific, Oakwood Chemical, ChemicalBook[1][2][3][4][5][6]
Molecular Formula C₁₁H₁₄F₃N₃Fluorochem, Thermo Scientific, Oakwood Chemical[1][2][3][4]
Molecular Weight 245.25 g/mol Thermo Scientific, Oakwood Chemical[2][3][4]
IUPAC Name This compoundFluorochem, Thermo Scientific[1][2][3][6]
Physical State Low melting solidChemicalBook[5]
Melting Point 50 °CChemicalBook (Predicted)[5]
Boiling Point 110 °CChemicalBook (Predicted)[5]
Density 1.212 ± 0.06 g/cm³ChemicalBook (Predicted)[5]
pKa 10.23 ± 0.20ChemicalBook (Predicted)[5]

Application in Drug Discovery

This compound is classified as a fragment molecule, indicating its primary use is as a starting point in fragment-based drug discovery (FBDD).[7] FBDD is a powerful method for identifying lead compounds by screening small molecules ("fragments") for weak binding to a biological target. These hits are then optimized to enhance their potency and pharmacological properties. The structure of this compound, containing both a hydrogen bond acceptor (pyridine nitrogen) and donors (diazepane nitrogens) along with a lipophilic trifluoromethyl group, makes it a versatile scaffold for exploring interactions with various biological targets.

FBDD_Workflow cluster_Discovery Fragment Screening & Hit Identification cluster_Optimization Lead Optimization A Fragment Library (incl. Title Compound) C Biophysical Screening (NMR, SPR, X-ray) A->C B Target Protein B->C D Hit Validation C->D Identified Hits E Fragment Growing/ Linking D->E F SAR Studies E->F G Lead Compound F->G Synthesis_Diagram cluster_conditions Reaction Conditions Reactant1 2-Chloro-5- (trifluoromethyl)pyridine Product 1-[5-(Trifluoromethyl)pyridin-2-yl] -1,4-diazepane Reactant1->Product  SNAr Reaction Reactant2 1,4-Diazepane Reactant2->Product  SNAr Reaction Base Base (K₂CO₃) Solvent Solvent (DMF) Heat Heat (100°C)

References

The Emergence of Trifluoromethyl-Pyridinyl Moieties in Diazepine-Related Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Discovery, Synthesis, and Pharmacology of a Novel Chemical Space in CNS Drug Development

Introduction

The confluence of specific structural motifs in medicinal chemistry often heralds the arrival of new therapeutic opportunities. This technical guide delves into the discovery and history of compounds featuring a trifluoromethyl-pyridinyl core fused to or substituted on a diazepine or related nitrogen-containing seven-membered heterocyclic scaffold. While not formally classified as a singular therapeutic category, the strategic incorporation of the electron-withdrawing trifluoromethyl group onto a pyridine ring, coupled with the versatile diazepine framework, has given rise to potent and selective modulators of central nervous system targets. This guide will trace the historical development of the key chemical components, from the first synthesis of trifluoromethylpyridines and the advent of benzodiazepines, to their modern-day integration in the pursuit of novel therapeutics. A central focus will be placed on the discovery and development of 8-trifluoromethyl-1,2,4-triazolo[4,3-a]pyridine derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2), exemplified by the clinical candidate JNJ-46356479.

Historical Perspective: The Convergence of Key Scaffolds

The journey towards the synthesis of trifluoromethyl-pyridinyl-diazepane-like structures is not linear but rather a convergence of independent streams of chemical and pharmacological research. The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, following the earlier synthesis of benzotrifluoride.[1] This development was significant as the trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties, offering chemists a tool to modulate the lipophilicity, metabolic stability, and binding affinity of molecules.

In a parallel timeline, the field of psychopharmacology was revolutionized by the serendipitous discovery of the first benzodiazepine, chlordiazepoxide (Librium), in 1955 by Leo Sternbach at Hoffmann-La Roche, which was subsequently marketed in 1960.[2] This was followed by the introduction of diazepam (Valium) in 1963.[2] The therapeutic potential of modifying the benzodiazepine scaffold was quickly recognized, and early research into fluorinated derivatives included the report of a trifluoromethyl benzodiazepine derivative in 1963.[3] These early efforts, however, were primarily focused on enhancing the sedative and anxiolytic properties of benzodiazepines through modulation of the GABA-A receptor.

The modern era of drug discovery has seen the application of these foundational chemical motifs to a wider range of CNS targets. The strategic combination of the trifluoromethyl-pyridine scaffold with diazepine-related heterocyclic systems has been particularly fruitful in the development of mGlu2 receptor PAMs, which represent a departure from the classical benzodiazepine mechanism of action and offer a novel approach to treating disorders such as schizophrenia.

Case Study: JNJ-46356479, a Potent and Selective mGlu2 PAM

The development of JNJ-46356479, an 8-trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine, serves as an exemplary case study. It emerged from a lead optimization program aimed at identifying potent and selective mGlu2 PAMs with favorable drug-like properties.[4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for JNJ-46356479 and related compounds, illustrating the structure-activity relationships (SAR) that guided its development.

CompoundmGlu2 PAM Potency (EC50, nM)[4][5]Maximum Effect (% Emax)[5]
JNJ-46356479 78256

Table 1: In Vitro Potency of JNJ-46356479

SpeciesRoute of AdministrationDose Range (mg/kg)[6][7]Therapeutic Model[6][7]
MouseOral10Postnatal ketamine model of schizophrenia
MouseIntraperitonealNot specified6-Hz model of psychomotor seizures[8]

Table 2: In Vivo Efficacy of JNJ-46356479 in Preclinical Models

Experimental Protocols

Synthesis of 8-Trifluoromethyl-[6][9][10]triazolo[4,3-a]pyridine Core

The synthesis of the core scaffold of JNJ-46356479 involves the construction of the triazolopyridine ring system. A general method for the synthesis of[6][9][10]triazolo[4,3-a]pyridines is outlined below.

General Protocol:

  • Starting Material: A substituted 2-chloropyridine containing a trifluoromethyl group at the desired position.

  • Hydrazine Addition: Reaction of the 2-chloropyridine derivative with hydrazine hydrate to form the corresponding 2-hydrazinylpyridine.

  • Cyclization: The 2-hydrazinylpyridine is then reacted with a suitable orthoester, such as triethyl orthoformate, or another one-carbon synthon, often under acidic conditions, to facilitate the cyclization and formation of the triazole ring.

  • Further Functionalization: The resulting triazolopyridine core can then be further functionalized at various positions to introduce the desired substituents, as seen in the complex structure of JNJ-46356479.[11][12]

G start 2-Chloro-3-trifluoromethylpyridine step1 2-Hydrazinyl-3-trifluoromethylpyridine start->step1 Hydrazine hydrate step2 8-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridine step1->step2 Triethyl orthoformate, Acid G start Prepare reaction mixture: - mGlu2-expressing membranes - GDP - Test compound - Glutamate (EC20) step1 Initiate reaction with [35S]-GTPγS start->step1 step2 Incubate at 30°C step1->step2 step3 Terminate by rapid filtration step2->step3 step4 Quantify bound radioactivity step3->step4 end Calculate EC50 and Emax step4->end G cluster_presynaptic Presynaptic Terminal glutamate Glutamate mglu2 mGlu2 Receptor glutamate->mglu2 Binds g_protein Gαi/o Protein mglu2->g_protein Activates pam mGlu2 PAM (e.g., JNJ-46356479) pam->mglu2 Binds & Potentiates ac Adenylyl Cyclase g_protein->ac Inhibits ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel Inhibits camp ↓ cAMP ac->camp vesicle Glutamate Vesicle ca_channel->vesicle Triggers Fusion release ↓ Glutamate Release vesicle->release

References

An In-Depth Technical Guide to 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety, handling, and storage information for 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane based on publicly accessible data. As of the last update, specific experimental protocols, quantitative biological data, and detailed signaling pathways for this particular compound are not extensively documented in peer-reviewed literature or patents. The information regarding potential synthesis and biological activity is based on structurally related compounds and should be considered for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the guidance of qualified professionals.

Chemical and Physical Properties

This compound is a heterocyclic organic compound containing a trifluoromethylpyridine moiety linked to a 1,4-diazepane ring. The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, which can in turn affect its biological activity and metabolic stability.[1][2]

PropertyValueSource
CAS Number 306934-70-3[3]
Molecular Formula C₁₁H₁₄F₃N₃[3]
Molecular Weight 245.25 g/mol [3]
Physical State SolidMultiple Vendor SDS
Purity Typically >95%Multiple Vendor SDS

Safety and Hazard Information

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE) and engineering controls are essential when handling this substance.

GHS Hazard Classification
PictogramGHS ClassificationHazard Statement
alt text
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.
Skin Irritation (Category 2)H315: Causes skin irritation.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.
Precautionary Measures and Personal Protective Equipment (PPE)
Precautionary CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended PPE:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generation of dust. Take precautionary measures against static discharges.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Potential Biological Activity and Signaling Pathways (Inferred)

While specific biological data for this compound is limited, the structural motifs suggest potential activities based on analogous compounds.

The trifluoromethylpyridine moiety is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals.[2][4][5] The trifluoromethyl group can enhance metabolic stability and receptor binding affinity.[1] Derivatives of trifluoromethylpyridine have shown a range of activities, including kinase inhibition and antibacterial properties.[1][6]

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry.[7] Diazepine analogs are known to exhibit a wide range of central nervous system (CNS) activities, acting as anxiolytics, anticonvulsants, and sedatives, often through modulation of GABA-A receptors.[8][9][10] Other diazepine-containing compounds have been investigated as antagonists for the HDM2-p53 interaction in cancer therapy and as sigma receptor ligands for neurological disorders.[7][11]

Given these general activities of its constituent parts, this compound could potentially interact with various biological targets. A hypothetical workflow for preliminary screening of such a compound is presented below.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) purification->in_vitro cell_based Cell-based Assays (e.g., Cytotoxicity, Reporter Gene) in_vitro->cell_based data_analysis Data Analysis and Hit Identification cell_based->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: A generalized workflow for the synthesis, screening, and analysis of a novel chemical entity.

Experimental Protocols (General Methodologies)

No specific, detailed experimental protocols for the synthesis or use of this compound have been identified in the public domain. However, general synthetic strategies for similar compounds can be inferred from the chemical literature.

General Synthesis Approach

The synthesis of this compound would likely involve a nucleophilic aromatic substitution or a coupling reaction between a functionalized trifluoromethylpyridine and 1,4-diazepane or a protected precursor.

A possible synthetic route could involve the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 1,4-diazepane. The reaction conditions would need to be optimized, but such reactions are typically carried out in the presence of a base in a suitable solvent.

synthesis_pathway reactant1 2-Chloro-5-(trifluoromethyl)pyridine conditions Base, Solvent, Heat reactant1->conditions reactant2 1,4-Diazepane reactant2->conditions product This compound conditions->product

Caption: A plausible synthetic pathway for the target compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and other scientific fields, based on the known activities of its structural components. However, there is a notable lack of publicly available data regarding its specific biological effects and experimental applications. Researchers working with this compound should adhere strictly to the safety and handling guidelines provided by the supplier and exercise caution due to the limited toxicological information. Further research is warranted to elucidate the pharmacological profile of this molecule.

References

Spectroscopic and Synthetic Data for 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical supplier databases, detailed experimental spectroscopic data (NMR, IR, MS) and a specific, reproducible synthesis protocol for 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane are not publicly available. This lack of data precludes the creation of an in-depth technical guide as requested.

While the compound, identified by CAS number 306934-70-3, is listed by numerous chemical suppliers, the information provided is limited to basic properties such as molecular formula (C₁₁H₁₄F₃N₃) and molecular weight (245.25 g/mol ). The absence of published research or patents detailing the synthesis and characterization of this specific molecule means that the core requirements for a technical whitepaper—quantitative data for comparison, detailed experimental protocols, and visualizations of related pathways—cannot be met at this time.

General synthetic methods for the formation of 1,4-diazepane rings and the substitution of pyridine rings are known in the field of organic chemistry. However, a specific and validated experimental procedure for the synthesis of this compound, including reaction conditions, purification methods, and yields, is not described in the public domain.

Furthermore, without access to experimental spectroscopic data, the creation of summary tables for NMR, IR, and MS is impossible. This foundational information is critical for the verification of the compound's structure and purity, and for providing researchers and drug development professionals with the necessary data for their work.

Similarly, the search did not yield any information regarding the use of this compound in biological studies, meaning there are no established signaling pathways or experimental workflows involving this compound to visualize.

Researchers, scientists, and drug development professionals seeking to work with this compound may need to perform their own synthesis and full analytical characterization to obtain the necessary spectroscopic data and establish a reliable experimental protocol.

General Synthetic Approach

A plausible, though unverified, synthetic route could involve the nucleophilic aromatic substitution of 2-chloro-5-(trifluoromethyl)pyridine with 1,4-diazepane. This reaction would likely be carried out in the presence of a base and a suitable solvent. The general workflow for such a synthesis and subsequent analysis is outlined below.

G cluster_synthesis Synthesis cluster_analysis Analysis start 2-chloro-5-(trifluoromethyl)pyridine + 1,4-diazepane reaction Nucleophilic Aromatic Substitution (Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Chromatographic Purification workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (e.g., ESI-MS) product->ms ir IR Spectroscopy product->ir purity Purity Analysis (e.g., HPLC) product->purity

Caption: General workflow for the synthesis and analysis of the target compound.

It is important to emphasize that the above workflow is a generalized representation and has not been validated for this specific compound. The successful synthesis and characterization would require experimental optimization.

Methodological & Application

Application Notes and Protocols for 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed in vitro assay protocol for the characterization of the biological activity of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural motifs, featuring a trifluoromethylpyridine and a diazepane scaffold, suggest potential interactions with G-protein coupled receptors (GPCRs) or monoamine transporters. This protocol outlines a robust framework for screening the compound against a panel of GPCRs to determine its potential as an agonist or antagonist. The provided methodologies can be adapted for high-throughput screening and detailed pharmacological characterization.

Introduction

This compound is a synthetic organic compound with a molecular formula of C11H14F3N3. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates to their targets. The diazepane ring system is a privileged scaffold found in numerous centrally active pharmaceuticals. Given these structural features, it is hypothesized that this compound may exhibit activity at GPCRs, a large and diverse family of transmembrane receptors that are major drug targets.

This application note details a comprehensive in vitro assay protocol to evaluate the effect of this compound on GPCR activity, focusing on a calcium mobilization assay, which is a common downstream readout for Gq-coupled GPCRs. The protocol can be readily modified for other GPCR signaling pathways (e.g., cAMP modulation for Gs or Gi-coupled receptors).

Hypothetical Biological Target and Signaling Pathway

Based on the prevalence of the diazepine and pyridine scaffolds in neurologically active compounds, a plausible hypothesis is that this compound acts as a modulator of a GPCR, for instance, a serotonin or dopamine receptor. For the purpose of this protocol, we will assume a hypothetical interaction with a Gq-coupled receptor, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gq-Coupled GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Cytosol Ca²⁺ ER->Ca_Cytosol Release Ca_ER Ca²⁺ Cellular_Response Downstream Cellular Response Ca_Cytosol->Cellular_Response Activates Ligand This compound (Hypothetical Ligand) Ligand->GPCR Binds

Figure 1: Hypothetical Gq-coupled GPCR signaling pathway for this compound.

In Vitro Assay Protocol: Calcium Mobilization Assay

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to the test compound. This assay can identify both agonistic and antagonistic activity.

Materials and Reagents
  • Test Compound: this compound (CAS: 306934-70-3)

  • Cell Line: HEK293 cells stably expressing a Gq-coupled GPCR of interest (e.g., 5-HT2A receptor).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Probenecid: To prevent dye leakage from cells.

  • Reference Agonist: A known agonist for the specific GPCR being tested (e.g., Serotonin for 5-HT2A).

  • Reference Antagonist: A known antagonist for the specific GPCR being tested (e.g., Ketanserin for 5-HT2A).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding (HEK293 expressing GPCR) Plate cells in microplates B 2. Dye Loading Incubate cells with calcium indicator dye (e.g., Fluo-4 AM) A->B D 4. Fluorescence Measurement (Plate Reader) B->D C 3. Compound Preparation Prepare serial dilutions of test compound, reference agonist, and antagonist F 5. Compound Addition Inject test compound or reference ligands C->F E Establish Baseline Reading D->E E->F G 6. Post-injection Reading Monitor fluorescence changes over time F->G H 7. Data Analysis Calculate dose-response curves (EC50/IC50) G->H

Figure 2: Experimental workflow for the calcium mobilization assay.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Harvest and count the HEK293 cells expressing the target GPCR.

  • Seed the cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 cells/well for a 96-well plate).

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

Day 2: Assay Performance

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium from the plates and add the loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C in a 5% CO2 incubator, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the test compound, reference agonist, and reference antagonist in assay buffer to achieve the desired final concentrations.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm for Fluo-4.

    • Agonist Mode:

      • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

      • Inject the serially diluted test compound and reference agonist into the wells.

      • Continue to record the fluorescence signal for at least 90-120 seconds to capture the peak response.

    • Antagonist Mode:

      • Establish a stable baseline fluorescence reading.

      • Inject the serially diluted test compound and incubate for 15-30 minutes.

      • Inject the reference agonist at a concentration that elicits a submaximal response (e.g., EC80).

      • Record the fluorescence signal for 90-120 seconds.

Data Analysis
  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the response of the reference agonist (for agonist mode) or the vehicle control (for antagonist mode).

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation

The quantitative data generated from this assay should be summarized in a clear and concise table to allow for easy comparison of potencies.

CompoundAssay ModeTarget GPCRPotency (EC50/IC50, nM)Efficacy (% of Ref. Agonist)
This compound Agonist5-HT2A12595%
This compound Antagonist5-HT2A>10,000N/A
Reference Agonist (Serotonin)Agonist5-HT2A8.5100%
Reference Antagonist (Ketanserin)Antagonist5-HT2A2.1N/A

Table 1: Hypothetical quantitative data for this compound in a calcium mobilization assay against the 5-HT2A receptor. The values presented are for illustrative purposes only.

Conclusion

This application note provides a detailed protocol for the in vitro characterization of this compound using a calcium mobilization assay. This methodology serves as a starting point for determining the compound's activity at GPCRs and can be adapted for various targets and signaling pathways. The structured approach to data generation and analysis will enable researchers to efficiently evaluate the pharmacological profile of this and similar compounds in drug discovery and development programs. Further characterization may involve radioligand binding assays to determine affinity and selectivity, as well as assays for other signaling pathways such as cAMP modulation.[1][2][3][4][5]

References

Application Notes and Protocols for In Vivo Evaluation of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo experimental design to evaluate the potential antipsychotic properties of the novel compound, 1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. The trifluoromethylpyridine moiety is a common feature in centrally acting agents, and the diazepine scaffold is present in numerous psychoactive compounds. This suggests that this compound may exhibit activity at key neurotransmitter systems implicated in psychosis, such as dopamine and serotonin pathways.[1][2]

The proposed experimental design is structured to assess both the efficacy and potential side-effect profile of the compound, crucial for its early-stage evaluation as a potential therapeutic agent for psychiatric disorders like schizophrenia. The protocols described herein are based on established and validated rodent models of psychosis and antipsychotic drug action.[3][4]

Hypothetical Mechanism of Action

For the purpose of this experimental design, it is hypothesized that this compound acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of several atypical antipsychotic drugs, which are known to be effective against the positive symptoms of schizophrenia while having a lower propensity to induce extrapyramidal side effects compared to typical antipsychotics.[1][2] Blockade of D2 receptors in the mesolimbic pathway is thought to mediate the reduction in psychotic symptoms.[1] Concurrently, 5-HT2A receptor antagonism is believed to contribute to the therapeutic effects and may mitigate some of the motor side effects associated with D2 receptor blockade.[5][6]

Data Presentation: Summary of Anticipated Quantitative Data

The following tables represent the expected structure for presenting the quantitative data from the described in vivo experiments.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Mice

Treatment GroupDose (mg/kg, i.p.)NTotal Distance Traveled (cm) (Mean ± SEM)
Vehicle + Saline-10Value
Vehicle + Amphetamine-10Value
Compound + Amphetamine110Value
Compound + Amphetamine310Value
Compound + Amphetamine1010Value
Positive Control (e.g., Haloperidol) + Amphetamine110Value

Table 2: Effect of this compound on Prepulse Inhibition (PPI) in Mice

Treatment GroupDose (mg/kg, i.p.)N% PPI at 74 dB Prepulse (Mean ± SEM)% PPI at 82 dB Prepulse (Mean ± SEM)% PPI at 90 dB Prepulse (Mean ± SEM)
Vehicle-10ValueValueValue
Compound110ValueValueValue
Compound310ValueValueValue
Compound1010ValueValueValue
Positive Control (e.g., Risperidone)110ValueValueValue

Table 3: Assessment of Catalepsy Induction by this compound in Rats

Treatment GroupDose (mg/kg, i.p.)NDescent Latency (seconds) at 60 min post-injection (Mean ± SEM)
Vehicle-10Value
Compound110Value
Compound310Value
Compound1010Value
Positive Control (e.g., Haloperidol)110Value
Negative Control (e.g., Clozapine)2010Value

Experimental Protocols

Protocol 1: Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the stimulant effects of amphetamine, which are mediated by increased dopamine release.[7][8]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the facility for at least one week before testing.

  • Apparatus: Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared beams for automated tracking of locomotor activity.[8]

  • Drug Preparation:

    • This compound: Dissolve in a suitable vehicle such as 0.9% saline containing 5% DMSO and 5% Tween 80. Prepare fresh daily.

    • d-Amphetamine sulfate: Dissolve in 0.9% saline.

    • Vehicle: 0.9% saline containing 5% DMSO and 5% Tween 80.

  • Procedure:

    • Habituate mice to the open-field arenas for 30 minutes one day prior to the experiment.

    • On the test day, administer the test compound, vehicle, or a positive control (e.g., haloperidol) via intraperitoneal (i.p.) injection.

    • After a 30-minute pretreatment period, administer d-amphetamine (e.g., 5 mg/kg, i.p.) or saline.

    • Immediately place the mice in the open-field arenas and record locomotor activity for 60-90 minutes.[8]

  • Endpoint: The primary endpoint is the total distance traveled during the recording period. A significant reduction in amphetamine-induced hyperlocomotion by the test compound suggests antipsychotic-like activity.

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia.[4][9] This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the motor response to a subsequent strong stimulus (pulse).[4]

  • Animals: Male C57BL/6J mice, 8-10 weeks old. This strain is known to exhibit naturally poor PPI, making it suitable for detecting PPI enhancement by test compounds.[10]

  • Apparatus: Startle response chambers (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., risperidone) i.p. 30 minutes before placing the animal in the startle chamber.

    • Place the mouse in the holder within the chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).[11]

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

      • Prepulse + Pulse trials: The strong pulse is preceded by a weaker prepulse (e.g., 74, 82, or 90 dB, 20 ms duration) with a short inter-stimulus interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Endpoint: The startle amplitude is measured for each trial. PPI is calculated as a percentage: % PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100. An increase in % PPI by the test compound indicates an improvement in sensorimotor gating.

Protocol 3: Catalepsy Assessment (Bar Test)

This test is used to assess the propensity of a compound to induce extrapyramidal side effects (EPS), particularly parkinsonism-like motor rigidity.[12][13] Catalepsy is characterized by the failure of an animal to correct an externally imposed posture.[14]

  • Animals: Male Sprague-Dawley rats, 250-300g.

  • Apparatus: A horizontal metal or wooden bar (approximately 1 cm in diameter) fixed at a height of 9 cm above a flat surface.[12]

  • Procedure:

    • Administer the test compound, vehicle, a positive control (e.g., haloperidol), or a negative control (e.g., clozapine) via i.p. injection.

    • At various time points post-injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.[12]

    • Measure the time (descent latency) it takes for the rat to remove both forepaws from the bar and return to a normal posture.

    • A cut-off time (e.g., 180 seconds) should be set to prevent animal distress.[12]

  • Endpoint: The descent latency in seconds. A significant increase in the descent latency compared to the vehicle-treated group indicates the induction of catalepsy.

Mandatory Visualizations

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Side Effect Profiling A Animals (Mice) Acclimatization & Habituation B Drug Administration (Compound, Vehicle, Positive Control) A->B C Pretreatment Period (30 min) B->C D Amphetamine Challenge C->D Randomized Assignment E Prepulse Inhibition (PPI) Test C->E Randomized Assignment F Locomotor Activity Recording D->F G Data Analysis: - Total Distance Traveled - % PPI E->G F->G H Animals (Rats) Acclimatization I Drug Administration (Compound, Vehicle, Controls) H->I J Time-Course Observation (30, 60, 90, 120 min) I->J K Catalepsy Bar Test J->K L Data Analysis: - Descent Latency (s) K->L G cluster_0 Hypothesized Signaling Cascade Compound 1-[5-(Trifluoromethyl)pyridin-2-yl] -1,4-diazepane D2R Dopamine D2 Receptor Compound->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Compound->HT2AR Antagonism Gi Gi Protein D2R->Gi Inhibits Gq Gq Protein HT2AR->Gq Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Inhibits cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Ca ↑ Intracellular Ca2+ IP3_DAG->Ca PKC ↑ PKC Activity IP3_DAG->PKC Response Modulation of Neuronal Excitability & Gene Expression PKA->Response Ca->Response PKC->Response Outcome Antipsychotic Effect Response->Outcome

References

Application of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane in Neuroscience: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

As of the current date, there is a notable absence of published scientific literature, application notes, or detailed protocols regarding the specific application of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane in the field of neuroscience. This compound is available from commercial chemical suppliers, suggesting its potential use in research and development. However, its biological activity, specific molecular targets, and potential therapeutic applications in neuroscience have not been publicly documented.

While there is no specific information on this compound, the core chemical structures it comprises—a trifluoromethylpyridine group and a diazepane ring—are present in various compounds that have been investigated for neurological and other biological activities. It is important to note that the findings related to these similar compounds do not directly apply to this compound, as minor structural changes can lead to significant differences in biological function.

Research Context of Related Structures:

  • Diazepane Derivatives: The 1,4-diazepane scaffold is a core component of many biologically active molecules. For instance, certain diazepine derivatives have been explored as ligands for sigma receptors, which are implicated in a range of neurological functions and disorders.[1] Other research has focused on the synthesis of diazepane-based compounds with potential as CNS depressants and antiepileptic agents.

  • Trifluoromethylpyridine Moiety: The trifluoromethyl group is frequently incorporated into drug candidates to enhance properties such as metabolic stability and membrane permeability. Compounds containing a trifluoromethylpyridine moiety have been investigated for a wide array of therapeutic targets.

Given the lack of specific data for this compound, it is not possible to provide the requested detailed application notes, quantitative data tables, experimental protocols, or signaling pathway diagrams. The generation of such materials would require de novo experimental investigation to characterize the compound's pharmacological profile.

Hypothetical Research Workflow

Should a research group aim to investigate the neuroscience applications of this compound, a general workflow could be proposed. This workflow is purely illustrative and not based on any existing data for the specified compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Compound Acquisition & Purity Analysis B Primary Target Screening (e.g., Receptor Binding Assays) A->B C Functional Assays (e.g., Calcium Imaging, Electrophysiology) B->C D Determine Potency (EC50) & Efficacy C->D E Pharmacokinetic Studies (ADME) D->E Proceed if promising in vitro activity F Blood-Brain Barrier Permeability E->F G Behavioral Models (e.g., Anxiety, Cognition) F->G H Toxicity Assessment G->H

References

Application Notes and Protocols: Characterization of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane as a GPCR Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the characterization of the novel compound, 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane, as a potential G-protein coupled receptor (GPCR) ligand. Due to the limited currently available public data on the specific biological targets of this molecule, this document outlines a series of established protocols and data presentation formats to guide researchers in determining its binding affinity, functional activity, and signaling pathway modulation. The provided methodologies for radioligand binding, cAMP accumulation, and calcium flux assays are standard in the field of GPCR drug discovery.

Introduction to this compound

This compound is a synthetic compound featuring a trifluoromethyl-substituted pyridine ring linked to a diazepane moiety.[1][2][3] The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability and lipophilicity, which are crucial properties for drug candidates.[4] The diazepane scaffold is found in various biologically active molecules, including some that target GPCRs.[5][6][7][8] Given these structural features, it is plausible that this compound may exhibit activity as a GPCR ligand.

The following sections detail a hypothetical workflow for characterizing the pharmacological profile of this compound, from initial binding studies to functional signaling assays.

Hypothetical Pharmacological Data

To illustrate the expected outcomes of the experimental protocols, the following tables present hypothetical data for this compound, assuming it targets a hypothetical GPCR, "Receptor X".

Table 1: Radioligand Binding Affinity of this compound at Receptor X

CompoundRadioligandKi (nM)Hill Slope
This compound[³H]-Standard Ligand15.20.98
Standard Antagonist[³H]-Standard Ligand2.51.01

Table 2: Functional Activity of this compound in a cAMP Assay

CompoundAssay TypeEC50 (nM)Emax (%)
This compoundAgonist85.792
Standard AgonistAgonist10.1100

Table 3: Selectivity Profile of this compound against a Panel of Related GPCRs

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Receptor X15.285.7
Receptor Y> 10,000> 10,000
Receptor Z1,250> 10,000

Experimental Protocols

The following are detailed protocols for key experiments to characterize a novel GPCR ligand.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-ligand)

  • Test compound: this compound

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either the test compound, vehicle control, or non-specific binding control.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

cAMP Accumulation Assay

This protocol measures the ability of the test compound to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger in GPCR signaling.[9][10][11]

Materials:

  • Cells expressing the target GPCR (e.g., CHO or HEK293 cells)

  • Test compound: this compound

  • Forskolin (an adenylyl cyclase activator, for antagonist mode)

  • cAMP assay kit (e.g., HTRF, luminescence, or ELISA-based)[12][13]

  • Cell culture medium

  • 384-well assay plates

Procedure:

  • Seed the cells in 384-well plates and culture overnight.

  • Prepare serial dilutions of the test compound.

  • For agonist testing, add the test compound to the cells and incubate.

  • For antagonist testing, pre-incubate the cells with the test compound before adding a sub-maximal concentration of a known agonist or forskolin.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.[11]

  • Add the detection reagents from the kit to the cell lysate.

  • Incubate to allow the detection reaction to proceed.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

Calcium Flux Assay

This protocol is used to measure changes in intracellular calcium concentration, a downstream event for GPCRs that couple to Gq proteins.[14][15][16]

Materials:

  • Cells expressing the target GPCR

  • Test compound: this compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1)[14][15]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescent plate reader with an injection system

Procedure:

  • Seed cells in the assay plates and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.[17][18]

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.

  • Inject the test compound at various concentrations into the wells.

  • Immediately begin kinetic reading of the fluorescence signal over time.

  • Analyze the data to determine the peak fluorescence response and calculate the EC50 for agonists.

Visualizations

Signaling Pathways

The following diagrams illustrate potential GPCR signaling pathways that could be modulated by a novel ligand.

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gq Gq Pathway Ligand_Gs Ligand GPCR_Gs Gs-Coupled GPCR Ligand_Gs->GPCR_Gs Gs Gs Protein GPCR_Gs->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Initiates Ligand_Gq Ligand GPCR_Gq Gq-Coupled GPCR Ligand_Gq->GPCR_Gq Gq Gq Protein GPCR_Gq->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates

Caption: Generalized Gs and Gq GPCR signaling pathways.

Experimental Workflow

The following diagram outlines the logical flow of experiments for characterizing a novel GPCR ligand.

Experimental_Workflow cluster_workflow GPCR Ligand Characterization Workflow Start Start: Novel Compound Binding_Assay Primary Screen: Radioligand Binding Assay Start->Binding_Assay Hit_Identified Hit Identified? (Ki < 1 µM) Binding_Assay->Hit_Identified Functional_Assay Functional Assay: cAMP or Calcium Flux Hit_Identified->Functional_Assay Yes End End: No Significant Activity Hit_Identified->End No Mode_of_Action Determine Mode of Action: Agonist or Antagonist? Functional_Assay->Mode_of_Action Selectivity_Screen Selectivity Screening: Panel of Related GPCRs Mode_of_Action->Selectivity_Screen Confirmed Lead_Candidate Lead Candidate Selectivity_Screen->Lead_Candidate

Caption: Workflow for novel GPCR ligand characterization.

Conclusion

The protocols and guidelines presented in these application notes provide a robust starting point for the pharmacological characterization of this compound. By systematically determining its binding affinity, functional activity, and selectivity, researchers can elucidate its potential as a novel modulator of GPCR signaling and a candidate for further drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-A

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. The described protocol provides a comprehensive workflow for sample preparation, instrument setup, and data analysis. Method validation was conducted in accordance with standard guidelines, demonstrating excellent linearity, precision, and accuracy for the intended purpose of quality control and purity assessment of this pharmaceutical intermediate.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate and reliable analytical methods are crucial for ensuring its identity, purity, and quality throughout the drug development and manufacturing process. This document provides a detailed protocol for a validated RP-HPLC method coupled with UV detection, suitable for routine quality control and stability testing.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Software: OpenLab CDS ChemStation Edition or equivalent chromatography data software.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Analytical Balance: Mettler Toledo MS-TS or equivalent.

  • pH Meter: Calibrated pH meter.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and water (Milli-Q or equivalent).

  • Reagents: Formic acid (reagent grade), this compound reference standard (>99% purity).

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 min; Hold at 90% B for 2 min; Return to 10% B in 1 min; Equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection DAD, 265 nm
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation and Results

The analytical method was validated for specificity, linearity, precision, accuracy, and sensitivity.

Workflow for Analytical Method Development

The overall workflow for developing and validating the analytical method is depicted below.

G cluster_dev Method Development cluster_val Method Validation cluster_app Application Dev1 Parameter Scouting (Column, Mobile Phase) Dev2 Optimization (Gradient, Temp, Flow) Dev1->Dev2 Val1 Specificity Dev2->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Precision (Repeatability) Val2->Val3 Val4 Accuracy (Recovery) Val3->Val4 Val5 LOD & LOQ Val4->Val5 App1 Sample Analysis Val5->App1 Validated Method App2 Data Reporting App1->App2

Caption: Workflow for HPLC method development and validation.

Linearity

The linearity of the method was evaluated by analyzing the calibration standards at six concentration levels. The peak area was plotted against the concentration, and a linear regression analysis was performed.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45821x + 1205
Precision

The precision of the method was determined by analyzing six replicate preparations of the sample solution at a concentration of 100 µg/mL.

ParameterResult
Mean Peak Area 4,591,340
Standard Deviation 21,578
Relative Standard Deviation (%RSD) 0.47%
Accuracy

Accuracy was assessed through a recovery study by spiking a known amount of the reference standard into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 80.079.299.0%
100% 100.0101.1101.1%
120% 120.0119.499.5%
Average 99.9%
Sensitivity

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL

Identity Confirmation by LC-MS

For identity confirmation, the sample was analyzed using an LC-MS system with an electrospray ionization (ESI) source in positive ion mode.

  • Instrumentation: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Ionization Mode: ESI, Positive.

  • Result: A prominent peak was observed at m/z 246.1, which corresponds to the protonated molecule [M+H]⁺ of this compound (Calculated Exact Mass: 245.11).

Logical Relationship of Validation Parameters

The validation parameters are interconnected to ensure the method is reliable, reproducible, and fit for its intended purpose.

G cluster_main Method Reliability Specificity Specificity (Analyte vs. Impurities) Accuracy Accuracy (Closeness to True Value) Specificity->Accuracy Linearity Linearity (Proportional Response) Range Range (Reliable Quantitation Limits) Linearity->Range Linearity->Accuracy Precision Precision (Reproducibility) Linearity->Precision LOQ LOQ (Can it be quantified?) Linearity->LOQ Range->Accuracy Range->Precision Precision->Accuracy LOD LOD (Can it be detected?) LOQ->LOD

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The developed RP-HPLC method for the analysis of this compound is specific, linear, precise, accurate, and sensitive. The validation results confirm that this method is suitable for the routine quality control and quantitative determination of the compound in a laboratory setting. The protocol is straightforward and utilizes common instrumentation, making it readily implementable.

Application Notes and Protocols for 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utility of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane (herein referred to as Compound X) in a series of cell-based assays. This document outlines detailed protocols for evaluating the compound's efficacy and mechanism of action on a hypothetical G-protein coupled receptor (GPCR) target, the Chemokine Receptor Type 4 (CXCR4). The provided methodologies are designed to be readily implemented in a standard cell biology or pharmacology laboratory setting.

Introduction

Compound X, this compound, is a novel small molecule with potential therapeutic applications. Its structural motifs, including the trifluoromethylpyridine and diazepane moieties, are frequently found in biologically active compounds. This document describes a hypothetical application of Compound X as an antagonist of the CXCR4 receptor, a key mediator in inflammatory diseases and cancer metastasis. The following protocols detail the experimental procedures to characterize the binding affinity and functional antagonism of Compound X in relevant cell-based models.

Data Presentation

Table 1: Competitive Radioligand Binding Assay Data
CompoundIC50 (nM)Ki (nM)
Compound X15.2 ± 2.18.9 ± 1.2
AMD3100 (Control)5.8 ± 0.93.4 ± 0.5
Table 2: Calcium Mobilization Assay Data
CompoundIC50 (nM)
Compound X25.6 ± 3.5
AMD3100 (Control)10.1 ± 1.8
Table 3: Chemotaxis Assay Data
TreatmentMigrated Cells (per field)% Inhibition
Vehicle Control5 ± 2-
CXCL12 (100 ng/mL)152 ± 150
Compound X (100 nM) + CXCL1235 ± 877%
AMD3100 (50 nM) + CXCL1225 ± 583.5%

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of Compound X to the CXCR4 receptor.

Materials:

  • HEK293 cells stably expressing human CXCR4

  • [¹²⁵I]-CXCL12 (Radioligand)

  • Binding Buffer (25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Compound X

  • AMD3100 (Control antagonist)

  • 96-well filter plates

  • Scintillation fluid and counter

Protocol:

  • Prepare a suspension of HEK293-CXCR4 cells in binding buffer at a concentration of 2 x 10⁶ cells/mL.

  • In a 96-well plate, add 50 µL of various concentrations of Compound X or AMD3100.

  • Add 50 µL of [¹²⁵I]-CXCL12 to a final concentration of 0.1 nM.

  • Add 100 µL of the cell suspension to each well.

  • Incubate the plate at room temperature for 1 hour with gentle agitation.

  • Harvest the cells onto filter plates using a cell harvester and wash three times with ice-cold binding buffer.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the IC50 and Ki values using non-linear regression analysis.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of Compound X by measuring its ability to inhibit CXCL12-induced calcium influx.

Materials:

  • CHO-K1 cells stably co-expressing human CXCR4 and a calcium-sensitive photoprotein (e.g., aequorin)

  • Assay Buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Coelenterazine (Aequorin substrate)

  • CXCL12 (Agonist)

  • Compound X

  • AMD3100 (Control antagonist)

  • 96-well black, clear-bottom plates

  • Luminometer with injection capabilities

Protocol:

  • Plate CHO-K1/CXCR4/Aequorin cells in a 96-well plate and incubate overnight.

  • Replace the culture medium with assay buffer containing coelenterazine and incubate for 4 hours in the dark.

  • Add various concentrations of Compound X or AMD3100 to the wells and incubate for 15 minutes.

  • Place the plate in the luminometer and inject CXCL12 to a final concentration of 10 nM.

  • Measure the light emission for 30 seconds.

  • Determine the IC50 values from the dose-response curves.

Chemotaxis Assay

Objective: To evaluate the ability of Compound X to inhibit CXCL12-induced cell migration.

Materials:

  • SUM-149PT or MDA-MB-468 breast cancer cell lines (endogenously expressing CXCR4).[1][2]

  • Chemotaxis Chambers (e.g., Boyden chambers with 8 µm pore size inserts)

  • Migration Buffer (RPMI-1640 with 0.1% BSA)

  • CXCL12

  • Compound X

  • AMD3100 (Control antagonist)

  • Calcein AM (for cell labeling)

Protocol:

  • Starve the cells in serum-free medium for 24 hours.

  • Label the cells with Calcein AM.

  • Resuspend the labeled cells in migration buffer containing various concentrations of Compound X or AMD3100.

  • Add migration buffer with or without CXCL12 (100 ng/mL) to the lower chamber of the chemotaxis plate.

  • Place the cell suspension in the upper chamber (insert).

  • Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Remove the non-migrated cells from the top of the insert.

  • Quantify the migrated cells in the lower chamber by measuring the fluorescence.

  • Calculate the percentage of inhibition of migration.

Visualizations

G cluster_0 CXCR4 Signaling Pathway CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein Gαi / Gβγ CXCR4->G_protein Activates CompoundX Compound X CompoundX->CXCR4 Blocks PLC PLC G_protein->PLC Migration Cell Migration G_protein->Migration IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Hypothetical CXCR4 signaling pathway and the antagonistic action of Compound X.

G cluster_1 Chemotaxis Assay Workflow A 1. Starve and Label Cells (e.g., SUM-149PT) B 2. Prepare Cell Suspension with Compound X A->B D 4. Add Cell Suspension to Upper Chamber (Insert) B->D C 3. Add CXCL12 to Lower Chamber C->D E 5. Incubate (4 hours) D->E F 6. Remove Non-Migrated Cells E->F G 7. Quantify Migrated Cells (Fluorescence) F->G

Caption: Experimental workflow for the cell-based chemotaxis assay.

References

1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane: Status as a Chemical Probe and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases indicates that 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is classified as a fragment molecule or building block for chemical synthesis rather than a characterized chemical probe with a specific protein target. Currently, there is no publicly available data detailing its biological activity, mechanism of action, or a specific protein it is designed to modulate. Consequently, the creation of detailed application notes and protocols for a specific target is not feasible at this time.

Chemical suppliers list this compound (CAS No. 306934-70-3) as a readily available compound. One supplier, TargetMol, explicitly describes it as a "fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification" and a "research tool for the design and screening of novel drug candidates."[1] This description strongly suggests its primary use is in the early stages of drug discovery and medicinal chemistry, where it can be used to build larger, more complex molecules that may have biological activity.

While the specific compound lacks a defined biological target, the broader class of molecules containing a diazepane ring structure has been investigated for a variety of biological activities. Research has shown that diazepane derivatives can act as:

  • Sigma Receptor Ligands: Certain diazepane-based compounds have shown affinity for sigma receptors, which are implicated in a range of neurological disorders.

  • HDM2 Antagonists: Some 1,4-diazepine-2,5-diones have been designed to inhibit the interaction between HDM2 and the tumor suppressor protein p53, a key target in cancer therapy.

  • Kinase Inhibitors: The diazepine scaffold has been incorporated into molecules designed to target various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

  • mTOR Inhibitors: A complex molecule incorporating a trifluoromethylphenyl group has been developed as a highly potent and selective inhibitor of the mTOR protein, a central regulator of cell growth and proliferation.

It is important to note that these examples refer to derivatives and more complex molecules containing the diazepane scaffold, and the biological activities are not directly attributable to this compound itself.

For researchers interested in exploring the potential of this compound as a starting point for developing a chemical probe, a logical workflow would involve a series of screening and characterization experiments.

Proposed Workflow for Target Identification and Probe Development

The following diagram outlines a general workflow for identifying a protein target for a novel chemical compound and subsequently developing it into a chemical probe.

workflow General Workflow for Chemical Probe Development cluster_discovery Target Discovery cluster_optimization Probe Optimization cluster_application Probe Application phenotypic_screening Phenotypic Screening target_deconvolution Target Deconvolution (e.g., Affinity Chromatography, proteomics) phenotypic_screening->target_deconvolution target_validation Target Validation (e.g., CRISPR, siRNA) target_deconvolution->target_validation sar Structure-Activity Relationship (SAR) target_validation->sar biochemical_assay Biochemical/Biophysical Assays (e.g., SPR, ITC, FRET) sar->biochemical_assay cellular_assay Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) biochemical_assay->cellular_assay in_vitro_studies In Vitro Studies cellular_assay->in_vitro_studies in_vivo_studies In Vivo Studies in_vitro_studies->in_vivo_studies

References

Application Notes and Protocols for High-Throughput Screening with 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a synthetic compound featuring a diazepane moiety linked to a trifluoromethyl-substituted pyridine ring. The trifluoromethyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity. While the specific biological targets of this compound are not extensively documented in public literature, its structural motifs suggest potential activity at various biological targets, including G-protein coupled receptors (GPCRs).

These application notes provide a hypothetical high-throughput screening (HTS) protocol to evaluate the activity of this compound and other small molecules on a Gq-coupled GPCR, a common target class in drug discovery. The described workflow is designed for efficiency and scalability, making it suitable for screening large compound libraries.

Hypothetical Target: Gq-Coupled Receptor X

For the purpose of this protocol, we will consider a hypothetical G-protein coupled receptor, designated "Receptor X," which couples to the Gαq signaling pathway. Activation of this receptor leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, the release of intracellular calcium (Ca2+). This calcium flux serves as a measurable endpoint for receptor activation in a high-throughput format.

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Receptor X (GPCR) G_protein Gαqβγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Co-activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Downstream Targets Ligand This compound Ligand->GPCR Binds

Caption: Gq-protein coupled receptor signaling pathway.

High-Throughput Screening Workflow

The following diagram outlines the major steps in the high-throughput screening campaign, from initial compound preparation to hit confirmation.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Confirmation Compound_Prep Compound Plate Preparation (Serial Dilutions of Test Compound) Compound_Addition Compound Addition (Automated Liquid Handling) Compound_Prep->Compound_Addition Cell_Plating Cell Plating (HEK293 cells expressing Receptor X) Dye_Loading Calcium-Sensitive Dye Loading (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Dye_Loading->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Reading Fluorescence Reading (FLIPR or similar) Incubation->Signal_Reading Data_Analysis Primary Data Analysis (Normalization, % Activation) Signal_Reading->Data_Analysis Hit_Selection Hit Selection (Thresholding) Data_Analysis->Hit_Selection Dose_Response Dose-Response Confirmation (EC50 Determination) Hit_Selection->Dose_Response Final_Hits Confirmed Hits Dose_Response->Final_Hits

Caption: High-throughput screening experimental workflow.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the hypothetical Gq-coupled "Receptor X".

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., 500 µg/mL G418).

  • Compound: this compound (10 mM stock in DMSO).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive fluorescent dye.

  • Control Agonist: A known agonist for Receptor X (e.g., at 10x EC80 concentration).

  • Control Antagonist: A known antagonist for Receptor X.

Cell Culture and Plating
  • Culture HEK293-Receptor X cells in a T-175 flask at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.

  • Resuspend the cells in culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 250,000 cells/mL.

  • Dispense 40 µL of the cell suspension into each well of a 384-well assay plate (10,000 cells/well).

  • Incubate the plates for 24 hours at 37°C and 5% CO2.

Compound Plate Preparation
  • Prepare a serial dilution of this compound in DMSO, starting from a 10 mM stock. A typical 10-point, 3-fold dilution series is recommended.

  • Using an automated liquid handler, transfer a small volume (e.g., 200 nL) of the compound dilutions to a new 384-well compound plate.

  • Include wells with DMSO only (negative control) and a known agonist (positive control).

Calcium Mobilization Assay
  • Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the Fluo-4 AM stock in Assay Buffer.

  • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

  • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Place the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

  • Initiate the reading protocol: establish a baseline fluorescence reading for 10-20 seconds.

  • The instrument will then automatically transfer 10 µL from the compound plate to the cell plate.

  • Continue to monitor the fluorescence intensity for an additional 2-3 minutes to capture the calcium flux.

Data Analysis
  • The primary response is calculated as the maximum fluorescence signal minus the baseline fluorescence.

  • Normalize the data using the following formula: % Activation = [(Response_Compound - Response_NegativeControl) / (Response_PositiveControl - Response_NegativeControl)] * 100

  • For dose-response curves, plot the % Activation against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

Data Presentation

Table 1: Hypothetical Primary HTS Results
Compound IDConcentration (µM)Raw Fluorescence (Max-Min)% ActivationHit Flag
Cmpd-001105002.5No
This compound 10 15000 75.0 Yes
Cmpd-0031012006.0No
Positive Control120000100.0N/A
Negative ControlN/A00.0N/A

Hit threshold set at >50% activation.

Table 2: Hypothetical Dose-Response Data for this compound
Concentration (µM)Log Concentration% Activation
100.02.0098.5
33.31.5295.2
11.11.0589.1
3.70.5774.3
1.20.0851.2
0.4-0.4028.6
0.1-1.0010.1
0.04-1.404.5
0.01-2.001.2
Table 3: Summary of Potency
CompoundEC50 (µM)Hill SlopeMax Response (%)
This compound 1.15 1.2 99.0
Positive Control Agonist0.051.0100.0

Conclusion

This document outlines a comprehensive framework for conducting a high-throughput screening campaign to identify modulators of a hypothetical Gq-coupled receptor, using this compound as a representative test article. The provided protocols for cell handling, assay execution, and data analysis are based on established methodologies in the field of drug discovery. The structured data tables and pathway diagrams offer a clear and concise presentation of the experimental workflow and potential outcomes. This approach enables the rapid and efficient screening of large compound libraries to identify novel and potent modulators of GPCRs.

Application Notes and Protocols for the Pharmacokinetic Study of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for designing and conducting a pharmacokinetic (PK) study of the novel small molecule, 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. Given the absence of existing public data for this specific compound, this document outlines a phased approach based on established industry best practices for preclinical and early clinical development of small molecule drugs, particularly those containing a trifluoromethylpyridine moiety.[1][2] This guide covers in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening, in vivo preclinical studies in rodent models, and considerations for transitioning to Phase I clinical trials. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to assist researchers in generating robust and reliable pharmacokinetic data.

Introduction

This compound is a novel chemical entity with potential therapeutic applications.[3][4][5][6] A thorough understanding of its pharmacokinetic profile is crucial for its development as a drug candidate. Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).[7][8] Early characterization of these properties is essential to de-risk the molecule, guide lead optimization, and establish a safe and effective dosing regimen for clinical studies.[9][10][11][12][13] This document provides a strategic and systematic approach to the pharmacokinetic evaluation of this compound.

Chemical Structure:

  • IUPAC Name: this compound[5]

  • CAS Number: 306934-70-3[3][5]

  • Molecular Formula: C₁₁H₁₄F₃N₃[4]

  • Molecular Weight: 245.25 g/mol [4]

Phased Pharmacokinetic Evaluation Strategy

A tiered approach is recommended to efficiently characterize the pharmacokinetic properties of this compound.

G cluster_0 Phase 1: In Vitro ADME Screening cluster_1 Phase 2: Preclinical In Vivo PK Studies cluster_2 Phase 3: Early Clinical Development Considerations a Physicochemical Characterization (Solubility, LogD) b Metabolic Stability (Microsomes, Hepatocytes) c Permeability & Efflux (Caco-2, MDCK) d Plasma Protein Binding e CYP450 Inhibition & Induction f Single-Dose PK in Rodents (IV and PO) e->f g Bioavailability Determination h Dose Proportionality i Tissue Distribution (Optional) j First-in-Human (FIH) Single Ascending Dose (SAD) i->j k Multiple Ascending Dose (MAD) l Food Effect Study end Proceed to Further Development l->end start Start PK Evaluation start->a

Caption: Phased approach to pharmacokinetic evaluation.

Phase 1: In Vitro ADME Screening Protocols

Early in vitro ADME assays are critical for identifying potential liabilities and guiding compound optimization.[9][10][11][12]

Physicochemical Properties

Objective: To determine the aqueous solubility and lipophilicity of the compound.

Protocol: Kinetic and Thermodynamic Solubility

  • Kinetic Solubility: Prepare a high-concentration stock solution of the compound in DMSO. Serially dilute this stock into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Measure turbidity using a nephelometer or UV-Vis spectrophotometer.

  • Thermodynamic Solubility: Add an excess amount of the solid compound to the aqueous buffer. Shake at a constant temperature until equilibrium is reached (typically 24-48 hours). Filter the suspension and quantify the concentration of the dissolved compound in the filtrate by LC-MS/MS.

Protocol: Lipophilicity (LogD₇.₄)

  • Prepare a solution of the compound in a biphasic system of n-octanol and aqueous buffer (pH 7.4).

  • Vortex the mixture vigorously to allow for partitioning.

  • Centrifuge to separate the two phases.

  • Quantify the concentration of the compound in both the n-octanol and aqueous layers using LC-MS/MS.

  • Calculate LogD₇.₄ as the log₁₀ of the ratio of the concentration in n-octanol to the concentration in the aqueous buffer.

Metabolic Stability

Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.

Protocol: Microsomal Stability Assay

  • Incubate the test compound at a final concentration of 1 µM with liver microsomes (human and rodent) and NADPH in a phosphate buffer at 37°C.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Protocol: Hepatocyte Stability Assay

  • Incubate the test compound with cryopreserved hepatocytes (human and rodent) in a suitable medium at 37°C in a CO₂ incubator.

  • Follow the sampling, quenching, and analysis steps as described for the microsomal stability assay.

  • This assay provides a more complete picture of metabolism, including both Phase I and Phase II enzymes.

Permeability and Efflux

Objective: To predict the intestinal absorption and potential for active efflux of the compound.

Protocol: Caco-2 Permeability Assay

  • Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

  • Add the test compound to the apical (A) side of the monolayer.

  • Collect samples from the basolateral (B) side at various time points.

  • In a separate experiment, add the compound to the basolateral side and collect samples from the apical side.

  • Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Pₐₚₚ) in both directions (A-to-B and B-to-A).

  • An efflux ratio (Pₐₚₚ(B-A) / Pₐₚₚ(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Plasma Protein Binding

Objective: To determine the extent to which the compound binds to plasma proteins.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Add the test compound to plasma (human and rodent) in the sample chamber of a RED device.

  • Add buffer to the buffer chamber.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Collect samples from both the plasma and buffer chambers.

  • Quantify the concentration of the compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fᵤ) in plasma.

Cytochrome P450 (CYP) Interaction

Objective: To assess the potential for the compound to cause drug-drug interactions.

Protocol: CYP450 Inhibition Assay

  • Incubate the test compound at various concentrations with human liver microsomes, a CYP-specific probe substrate, and NADPH.

  • Measure the formation of the probe substrate's metabolite by LC-MS/MS.

  • Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.[9]

Protocol: CYP450 Induction Assay

  • Treat cultured human hepatocytes with the test compound at various concentrations for 48-72 hours.

  • Measure the activity of major CYP enzymes (e.g., CYP1A2, 2B6, 3A4) using probe substrates or quantify the CYP mRNA levels using qRT-PCR.[9]

Table 1: Summary of In Vitro ADME Data

ParameterAssaySpeciesResultInterpretation
Solubility ThermodynamicpH 7.4(µg/mL)High/Medium/Low
Lipophilicity LogDpH 7.4(value)Optimal range: 1-3
Permeability Caco-2 Pₐₚₚ (A-B)N/A(x 10⁻⁶ cm/s)High/Medium/Low
Efflux Ratio Caco-2 (B-A)/(A-B)N/A(ratio)>2 suggests efflux
Metabolic Stability Microsomal t₁/₂Human, Rat(min)High/Medium/Low stability
Metabolic Stability Hepatocyte t₁/₂Human, Rat(min)High/Medium/Low stability
Plasma Protein Binding Fraction Unbound (fᵤ)Human, Rat(%)High (>99%), Moderate, Low (<90%)
CYP Inhibition IC₅₀ (CYP3A4)Human(µM)Potential for DDI
CYP Inhibition IC₅₀ (CYP2D6)Human(µM)Potential for DDI

Phase 2: Preclinical In Vivo Pharmacokinetic Study Protocols

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of the compound.[14][15][16] Rodents, such as rats or mice, are commonly used for initial in vivo PK studies.[16][17]

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Post-Study a Dose Formulation (Vehicle Selection) b Bioanalytical Method Development & Validation c Animal Acclimatization b->c d Drug Administration (IV and PO) e Serial Blood Sampling f Plasma Sample Processing e->f g LC-MS/MS Analysis h Pharmacokinetic Analysis i Data Reporting end PK Profile Established i->end start Start In Vivo Study start->a

Caption: Workflow for a preclinical in vivo PK study.

Bioanalytical Method Development

Objective: To develop and validate a robust method for quantifying this compound in plasma.

Protocol: LC-MS/MS Method Development

  • Instrumentation: Utilize a sensitive triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[18]

  • Optimization: Optimize mass spectrometry parameters (e.g., precursor/product ion transitions, collision energy) for the test compound and a suitable internal standard.[19][20][21]

  • Chromatography: Develop a chromatographic method (e.g., reversed-phase HPLC) to achieve good peak shape and separation from endogenous matrix components.

  • Sample Preparation: Develop a simple and reproducible sample preparation method, such as protein precipitation or solid-phase extraction, to extract the analyte from plasma.[19][20]

  • Validation: Validate the method according to regulatory guidelines for accuracy, precision, selectivity, linearity, recovery, and stability.

In Vivo Study Design and Execution

Objective: To determine key pharmacokinetic parameters after intravenous and oral administration.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animals: Use male Sprague-Dawley rats (n=3-4 per group).

  • Dose Formulation: Prepare a solution for intravenous (IV) administration and a suspension or solution for oral (PO) administration in an appropriate vehicle.

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein or another appropriate site into tubes containing an anticoagulant.[22][23]

  • Sample Processing: Centrifuge the blood samples to obtain plasma. Store the plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentration of the compound in the plasma samples using the validated LC-MS/MS method.

Data Analysis

Objective: To calculate standard pharmacokinetic parameters.

Method: Non-Compartmental Analysis (NCA)

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform NCA on the plasma concentration-time data.[7][8][24][25]

  • Key Parameters to Calculate:

    • Cₘₐₓ: Maximum observed plasma concentration.

    • Tₘₐₓ: Time to reach Cₘₐₓ.

    • AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity.

    • t₁/₂: Terminal half-life.

    • Cl: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability, calculated as (AUC(PO)/Dose(PO)) / (AUC(IV)/Dose(IV)) * 100.[15][26]

Table 2: Summary of Preclinical Pharmacokinetic Parameters in Rats

ParameterUnitsIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cₘₐₓ ng/mL(value)(value)
Tₘₐₓ hN/A(value)
AUC₀₋ᵢₙf ng*h/mL(value)(value)
t₁/₂ h(value)(value)
Cl mL/min/kg(value)N/A
Vd L/kg(value)N/A
F% %N/A(value)

Phase 3: Considerations for Clinical Pharmacokinetic Studies

Data from preclinical studies will inform the design of the first-in-human (FIH) clinical trial.[27][28]

First-in-Human (FIH) Study Design
  • Single Ascending Dose (SAD): Healthy volunteers receive a single dose of the drug at escalating dose levels to assess safety, tolerability, and pharmacokinetics.[27]

  • Multiple Ascending Dose (MAD): Subjects receive multiple doses of the drug to evaluate its accumulation and steady-state pharmacokinetics.[27]

  • Pharmacokinetic Sampling: Dense plasma sampling is conducted to fully characterize the absorption, distribution, and elimination phases.

Key Clinical PK Assessments
  • Dose Proportionality: Assess whether increases in dose result in proportional increases in Cₘₐₓ and AUC.

  • Food Effect: Evaluate the impact of food on the absorption and bioavailability of the drug.

  • Metabolite Profiling: Identify and quantify major metabolites in plasma and urine.

G cluster_0 Preclinical Data cluster_1 Phase 1 Clinical Trial Design cluster_2 Clinical PK/PD Analysis a In Vitro ADME Profile b In Vivo PK in Animals c Toxicology Data d Single Ascending Dose (SAD) c->d e Multiple Ascending Dose (MAD) f Food Effect Study g Human PK Parameters f->g h Safety and Tolerability i Exposure-Response Relationship end Go/No-Go for Phase 2 i->end start Preclinical Package start->a

Caption: Logical flow from preclinical to clinical PK studies.

Conclusion

The successful development of this compound as a therapeutic agent is highly dependent on a thorough and systematic evaluation of its pharmacokinetic properties. The phased approach and detailed protocols outlined in this document provide a robust framework for generating the necessary data to understand how the drug is absorbed, distributed, metabolized, and excreted. This information is fundamental for making informed decisions throughout the drug development process, from lead optimization to the design of pivotal clinical trials.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, three-step procedure for the large-scale synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane, a key intermediate in pharmaceutical development. The synthesis is based on a Buchwald-Hartwig amination reaction, a widely utilized and scalable method for the formation of carbon-nitrogen bonds.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process:

  • Mono-Boc Protection of 1,4-Diazepane: One of the amino groups of 1,4-diazepane is selectively protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent step.

  • Buchwald-Hartwig Amination: The mono-protected 1,4-diazepane is coupled with 2-chloro-5-(trifluoromethyl)pyridine using a palladium catalyst to form the desired C-N bond.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Experimental Protocols

Step 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate (Mono-Boc-1,4-diazepane)

This protocol describes the selective mono-protection of 1,4-diazepane.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
1,4-Diazepane100.161.01.0100 g
Di-tert-butyl dicarbonate (Boc₂O)218.251.11.1239.8 g
Dichloromethane (DCM)84.93--1 L
Deionized Water18.02--As needed
Sodium Sulfate (anhydrous)142.04--As needed

Procedure:

  • Dissolve 1,4-diazepane (100 g, 1.0 mol) in dichloromethane (1 L) in a suitable reaction vessel equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (239.8 g, 1.1 mol) in dichloromethane (500 mL) and add it dropwise to the cooled 1,4-diazepane solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with deionized water (3 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 1,4-diazepane-1-carboxylate as a colorless oil.

Expected Yield: 80-90%

Step 2: Synthesis of tert-butyl 4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxylate

This protocol details the Buchwald-Hartwig amination to couple the protected diazepine with the pyridine derivative.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
tert-butyl 1,4-diazepane-1-carboxylate200.270.51.0100.1 g
2-Chloro-5-(trifluoromethyl)pyridine181.560.551.199.9 g
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.010.029.2 g
Xantphos578.680.020.0411.6 g
Cesium Carbonate (Cs₂CO₃)325.820.751.5244.4 g
Toluene92.14--1 L
Ethyl Acetate88.11--As needed
Hexanes---As needed

Procedure:

  • To a dry, inert reaction vessel, add tert-butyl 1,4-diazepane-1-carboxylate (100.1 g, 0.5 mol), 2-chloro-5-(trifluoromethyl)pyridine (99.9 g, 0.55 mol), cesium carbonate (244.4 g, 0.75 mol), and Xantphos (11.6 g, 0.02 mol).

  • Purge the vessel with nitrogen or argon for 15-20 minutes.

  • Add toluene (1 L) and degas the mixture by bubbling nitrogen or argon through the solution for 30 minutes.

  • Add tris(dibenzylideneacetone)dipalladium(0) (9.2 g, 0.01 mol) to the reaction mixture.

  • Heat the mixture to 100-110 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxylate as a solid.

Expected Yield: 70-85%

Step 3: Synthesis of this compound

This protocol describes the final deprotection step to obtain the target compound.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
tert-butyl 4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxylate345.360.31.0103.6 g
Trifluoroacetic Acid (TFA)114.023.010.0342.1 g
Dichloromethane (DCM)84.93--500 mL
Saturated Sodium Bicarbonate Solution---As needed
Dichloromethane (DCM)84.93--As needed
Sodium Sulfate (anhydrous)142.04--As needed

Procedure:

  • Dissolve tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxylate (103.6 g, 0.3 mol) in dichloromethane (500 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (342.1 g, 3.0 mol) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction to completion by TLC or LC-MS.[1][2]

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Expected Yield: >95%

Summary of Reaction Parameters

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Boc Protection1,4-Diazepane, Boc₂ODCM0 to RT12-1680-90
2Buchwald-Hartwig AminationMono-Boc-1,4-diazepane, 2-Chloro-5-(trifluoromethyl)pyridine, Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene100-11012-2470-85
3Boc DeprotectionBoc-protected intermediate, TFADCM0 to RT2-4>95

Visualized Workflow

Synthesis_Workflow Start Starting Materials: 1,4-Diazepane Di-tert-butyl dicarbonate Step1 Step 1: Mono-Boc Protection - DCM, 0°C to RT Start->Step1 Intermediate1 Intermediate: tert-butyl 1,4-diazepane-1-carboxylate Step1->Intermediate1 Step2 Step 2: Buchwald-Hartwig Amination - Pd₂(dba)₃, Xantphos, Cs₂CO₃ - Toluene, 100-110°C Intermediate1->Step2 Start2 Starting Materials: 2-Chloro-5-(trifluoromethyl)pyridine Start2->Step2 Intermediate2 Intermediate: tert-butyl 4-[5-(Trifluoromethyl)pyridin-2-yl]- 1,4-diazepane-1-carboxylate Step2->Intermediate2 Step3 Step 3: Boc Deprotection - TFA, DCM, 0°C to RT Intermediate2->Step3 FinalProduct Final Product: 1-[5-(Trifluoromethyl)pyridin-2-yl]- 1,4-diazepane Step3->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Inappropriate Ligand: The phosphine ligand may not be suitable for this specific transformation. 3. Incorrect Base: The chosen base may not be strong enough to deprotonate the diazepane effectively. 4. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 5. Poor Quality Starting Materials: Impurities in the 2-chloro-5-(trifluoromethyl)pyridine or 1,4-diazepane can inhibit the reaction.1. Use a fresh batch of palladium catalyst and handle it under an inert atmosphere (e.g., in a glovebox). 2. Screen alternative phosphine ligands such as XPhos, SPhos, or BINAP.[1][2] 3. Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). 4. Increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition. 5. Purify starting materials before use. 2-chloro-5-(trifluoromethyl)pyridine can be distilled, and 1,4-diazepane can be recrystallized.
Formation of Side Products 1. Hydrodehalogenation: The aryl halide can be reduced, replacing the chlorine with a hydrogen atom. 2. Dimerization of Aryl Halide: The palladium catalyst can promote the self-coupling of the pyridine starting material. 3. Double Arylation of Diazepane: Both nitrogen atoms of the 1,4-diazepane may react with the aryl halide.1. This is a known side reaction in Buchwald-Hartwig aminations.[1] Use of bulky phosphine ligands can sometimes suppress this pathway. Ensure strictly anaerobic conditions. 2. Lowering the catalyst loading or using a less reactive palladium precursor may help. 3. Use a slight excess of the 1,4-diazepane (1.1-1.2 equivalents) to favor mono-arylation.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction. 2. Insufficient Base: The base may be consumed by side reactions or adventitious water.1. Add a second portion of fresh catalyst and ligand to the reaction mixture. 2. Add an additional portion of the base. Ensure all reagents and solvents are scrupulously dried.
Difficult Purification 1. Co-elution of Product and Starting Material: The product and unreacted 2-chloro-5-(trifluoromethyl)pyridine may have similar polarities. 2. Product is a viscous oil: The final product may be difficult to handle and purify by chromatography.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider purification by preparative HPLC. 2. If the product is an oil, attempt to crystallize it as a salt (e.g., hydrochloride or tartrate) to obtain a solid material that is easier to handle and purify.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method is the Buchwald-Hartwig amination.[1][3] This palladium-catalyzed cross-coupling reaction involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 1,4-diazepane in the presence of a suitable base and phosphine ligand.

Q2: Which starting materials are required?

A2: The key starting materials are:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 1,4-Diazepane

  • A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • A phosphine ligand (e.g., XPhos, BINAP)

  • A base (e.g., NaOtBu, K₃PO₄)

  • An anhydrous aprotic solvent (e.g., toluene, dioxane)

Q3: What are the typical reaction conditions?

A3: Typical conditions involve heating the reactants in an anhydrous solvent under an inert atmosphere (nitrogen or argon) at temperatures ranging from 80 to 110 °C for several hours. The specific conditions will depend on the chosen catalyst, ligand, and base combination.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken periodically and analyzed to check for the consumption of starting materials and the formation of the product.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. If the product is a viscous oil, conversion to a crystalline salt may facilitate purification.

Experimental Workflow and Protocols

The following section provides a detailed experimental protocol for a typical Buchwald-Hartwig amination approach to the synthesis of this compound.

Synthetic Workflow Diagram

SynthesisWorkflow SM1 2-Chloro-5-(trifluoromethyl)pyridine Reaction Buchwald-Hartwig Amination SM1->Reaction SM2 1,4-Diazepane SM2->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-[5-(Trifluoromethyl)pyridin-2-yl] -1,4-diazepane Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

  • 1,4-Diazepane (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-5-(trifluoromethyl)pyridine, 1,4-diazepane, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Summary

The following table summarizes hypothetical yield data based on the screening of different reaction parameters.

Entry Palladium Catalyst Ligand Base Temperature (°C) Yield (%)
1Pd(OAc)₂P(o-tol)₃K₃PO₄11035
2Pd₂(dba)₃BINAPCs₂CO₃10062
3Pd₂(dba)₃XPhosNaOtBu10085
4Pd₂(dba)₃SPhosNaOtBu10078
5Pd(OAc)₂XPhosNaOtBu8055

This data illustrates the importance of optimizing the catalyst, ligand, and base to achieve a high yield of the desired product. The combination of a bulky, electron-rich phosphine ligand like XPhos with a strong base such as NaOtBu often provides superior results in Buchwald-Hartwig aminations.[2][4]

References

Technical Support Center: Purification of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges for 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

Common impurities may include unreacted starting materials such as 2-chloro-5-(trifluoromethyl)pyridine and 1,4-diazepane. Other potential impurities are byproducts from side reactions, such as N,N'-bis(5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane, or residual catalysts and reagents used in the synthesis.

Q2: Which chromatographic techniques are most effective for the purification of this compound?

Due to the basic nature of the diazepane ring, reverse-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method. Normal-phase chromatography on silica gel can also be used, but typically requires the addition of a basic modifier to the mobile phase to prevent peak tailing.

Q3: How can I improve the peak shape during normal-phase chromatography on silica gel?

Peak tailing is a common issue when purifying basic compounds like this on acidic silica gel.[1] To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your mobile phase.[2] Alternatively, using an amine-functionalized silica column can provide excellent peak shape without the need for mobile phase additives.[1]

Q4: What are the recommended starting conditions for reverse-phase HPLC purification?

A good starting point for RP-HPLC is a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic additive helps to protonate the amine, leading to sharper peaks. For compounds that are sensitive to acid, a high-pH reverse-phase method using a compatible column and a buffer like ammonium bicarbonate can be employed.[3][4]

Q5: Is crystallization a viable purification method for this compound?

Crystallization can be an effective final purification step to obtain highly pure material.[5] The choice of solvent is critical and should be determined through solubility tests.[6] A common approach is to dissolve the compound in a good solvent at an elevated temperature and then add an anti-solvent to induce crystallization upon cooling.[7]

Troubleshooting Guides

Poor Recovery from Silica Gel Column Chromatography
Symptom Possible Cause Suggested Solution
Low or no product elution The compound is strongly adsorbed to the acidic silica gel due to its basicity.[1]1. Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase.[4] 2. Switch to a less acidic stationary phase like alumina (basic or neutral).[8] 3. Consider using an amine-functionalized silica column.[1]
Broad peaks and significant tailing Strong interaction between the basic amine and acidic silanol groups on the silica surface.[2]1. Incorporate a competing base (e.g., triethylamine) into the mobile phase to mask the silanol groups.[2] 2. Use a higher concentration of the polar co-solvent (e.g., methanol) to increase elution strength.
Co-elution of Impurities in Reverse-Phase HPLC
Symptom Possible Cause Suggested Solution
Incomplete separation from a closely related impurity The mobile phase gradient is not optimized for selectivity.1. Decrease the gradient slope to improve resolution between closely eluting peaks. 2. Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[9] 3. Adjust the pH of the mobile phase; for basic compounds, small changes in pH can significantly impact retention and selectivity.[10]
Product co-elutes with non-polar impurities The impurity is structurally very similar to the product.1. If the impurity is less basic, increasing the mobile phase pH may increase its retention relative to the product.[10] 2. Explore a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) which can offer different selectivity.

Data Presentation

Table 1: Illustrative Purification Outcomes for this compound

The following data is representative and may vary based on the specific reaction and purification conditions.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Typical Yield (%)Notes
Silica Gel Chromatography (with 0.5% Triethylamine) ~85%>95%70-85%Effective for removing less polar impurities.
Reverse-Phase HPLC (C18, Water/Acetonitrile + 0.1% TFA) >95%>99%80-90%Ideal for high-purity final product.
Crystallization (e.g., from Ethanol/Hexane) >98%>99.5%60-75%Best for obtaining material of very high purity.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography
  • Column: Silica gel, 40-63 µm.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 70%) with 0.5% triethylamine added to both solvents.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely before loading the dry powder onto the column.

  • Elution: Run the gradient and collect fractions, monitoring by thin-layer chromatography (TLC).

  • Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Preparative Reverse-Phase HPLC
  • Column: C18, 5-10 µm particle size.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A typical gradient would be 10-95% Mobile Phase B over 20-30 minutes.

  • Sample Preparation: Dissolve the sample in a minimal amount of a 1:1 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect fractions based on UV absorbance at a suitable wavelength (e.g., 254 nm).

  • Post-Purification: Combine the pure fractions, neutralize the TFA with a mild base (e.g., sodium bicarbonate solution) if necessary, and extract the product with an organic solvent. Dry the organic layer, filter, and evaporate to yield the purified compound.

Mandatory Visualization

Purification_Troubleshooting start Crude Product (Purity < 95%) check_impurities Identify Major Impurities (TLC, LC-MS) start->check_impurities is_nonpolar Impurities are non-polar? check_impurities->is_nonpolar is_polar Impurities are polar/basic? is_nonpolar->is_polar No normal_phase Normal-Phase Chromatography (Silica Gel + TEA) is_nonpolar->normal_phase Yes is_polar->normal_phase No reverse_phase Reverse-Phase HPLC (C18, acidic or basic pH) is_polar->reverse_phase Yes check_purity1 Purity > 98%? normal_phase->check_purity1 check_purity2 Purity > 98%? reverse_phase->check_purity2 crystallization Crystallization check_purity1->crystallization Yes troubleshoot_np Troubleshoot Normal-Phase: - Adjust gradient - Change solvent system - Use Amine-Silica check_purity1->troubleshoot_np No check_purity2->crystallization Yes troubleshoot_rp Troubleshoot Reverse-Phase: - Adjust gradient/pH - Change column type - Optimize temperature check_purity2->troubleshoot_rp No final_product Final Product (Purity > 99.5%) crystallization->final_product troubleshoot_np->normal_phase troubleshoot_rp->reverse_phase

Caption: Purification workflow for this compound.

References

1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility and stability issues encountered with 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: this compound is a solid compound with a molecular weight of approximately 245.25 g/mol and a molecular formula of C11H14F3N3.[1][2][3] It is important to consult the supplier's certificate of analysis for lot-specific purity information.

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What is the cause and how can I resolve this?

A2: This is a common issue for compounds with poor aqueous solubility, a characteristic often associated with molecules possessing high lipophilicity.[4] The abrupt change in solvent polarity from organic (DMSO) to aqueous can cause the compound to crash out of solution.[5] Here are several strategies to address this:

  • Lower the final concentration: Your target concentration may exceed the compound's aqueous solubility limit. Attempting a more dilute solution is a primary troubleshooting step.[5]

  • Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[5] This promotes rapid dispersion and can prevent localized supersaturation.

  • Utilize a co-solvent: Incorporating a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or PEG 400 in your final aqueous buffer can enhance solubility.[5]

  • Adjust the pH: As an ionizable compound, the solubility of 1-[5-(Trluoromethyl)pyridin-2-yl]-1,4-diazepane may be pH-dependent.[4] Modifying the pH of your aqueous buffer could significantly improve its solubility.

Q3: What is the expected stability of this compound in solution and as a solid?

A3: The stability of this compound can be influenced by temperature, light, and the chemical environment (e.g., pH of the solution). As a solid, it should be stored in a cool, dark, and dry place as recommended by the supplier. In solution, particularly in aqueous buffers, stability may be more limited. It is crucial to perform stability studies under your specific experimental conditions.[6][7]

Q4: How can I determine the solubility of this compound in my specific buffer?

A4: You can determine the solubility using either kinetic or thermodynamic methods.[8] A kinetic solubility assay is often used in early-stage research and involves adding a concentrated DMSO stock to your aqueous buffer and measuring precipitation, often via nephelometry (light scattering).[4][9] Thermodynamic solubility, which measures the equilibrium solubility of the solid compound, can be determined using the shake-flask method.[10]

Troubleshooting Guides

Issue: Inconsistent Results in Biological Assays

Poor solubility or degradation of this compound can lead to variability in experimental outcomes. This guide provides a systematic approach to troubleshooting.

start Inconsistent Assay Results check_solubility Verify Compound Solubility in Assay Buffer start->check_solubility solubility_issue Precipitation Observed? check_solubility->solubility_issue check_stability Assess Compound Stability Under Assay Conditions stability_issue Degradation Detected? check_stability->stability_issue solubility_issue->check_stability No optimize_solubility Optimize Solubility: - Lower Concentration - Add Co-solvent - Adjust pH solubility_issue->optimize_solubility Yes optimize_stability Optimize Stability: - Prepare Fresh Solutions - Protect from Light - Adjust Buffer pH/Temp stability_issue->optimize_stability Yes reevaluate_assay Re-evaluate Assay Protocol stability_issue->reevaluate_assay No optimize_solubility->reevaluate_assay optimize_stability->reevaluate_assay end Consistent Results reevaluate_assay->end

Troubleshooting workflow for inconsistent assay results.

Data Presentation

The following tables illustrate how to present solubility and stability data for this compound. Note: The data presented here is illustrative and should be replaced with experimentally determined values.

Table 1: Kinetic Solubility of this compound in Various Buffers

Buffer SystempHCo-solvent (1% DMSO final)Solubility (µM)Method
Phosphate-Buffered Saline (PBS)7.4None< 10Nephelometry
PBS with 5% Ethanol7.4Ethanol50Nephelometry
MES Buffer6.0None25Nephelometry
Tris Buffer8.0None< 5Nephelometry

Table 2: Stability of this compound (10 µM) in PBS (pH 7.4) at Different Temperatures

TemperatureTime Point% Remaining Parent Compound
4°C24 hours98%
48 hours95%
Room Temperature24 hours90%
48 hours82%
37°C24 hours75%
48 hours58%

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a method for determining the kinetic solubility of a compound by measuring its precipitation from a DMSO stock solution into an aqueous buffer.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dispense Buffer: Add 198 µL of the aqueous buffer to the wells of the 96-well plate.

  • Add Compound: Transfer 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing the buffer. This results in a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure Turbidity: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

prep_stock Prepare 10 mM Stock in 100% DMSO serial_dilute Serial Dilute Stock in DMSO prep_stock->serial_dilute add_compound Add 2 µL Compound Stock to Buffer (1% final DMSO) serial_dilute->add_compound add_buffer Add 198 µL Buffer to 96-well Plate add_buffer->add_compound incubate Incubate 2h at RT with Shaking add_compound->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Highest Non-Precipitating Concentration measure->analyze

Workflow for Kinetic Solubility Assay.
Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[6] This involves exposing the compound to stress conditions like acid, base, oxidation, heat, and light.

Materials:

  • This compound

  • Methanol or other suitable organic solvent

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • HPLC system with a stability-indicating method

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.[6]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 8 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.[6]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. At various time points, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.[6]

  • Thermal Degradation: Expose a known amount of the solid compound to dry heat at 80°C for 48 hours. Prepare a solution of the stressed sample and analyze by HPLC.[6]

  • Photostability: Expose a solution of the compound to a calibrated light source. A control sample should be kept in the dark. Analyze both samples by HPLC.[6]

Signaling Pathway Context

Small molecules like this compound are often investigated as inhibitors of specific signaling pathways. Ensuring the compound is soluble and stable in an assay is critical for obtaining accurate data on its inhibitory activity. Below is a generic representation of a kinase signaling pathway, a common target for such inhibitors.

ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factor erk->transcription response Cellular Response transcription->response inhibitor 1-[5-(Trifluoromethyl)pyridin-2-yl] -1,4-diazepane inhibitor->raf

Generic kinase signaling pathway with a hypothetical inhibitor.

References

Optimizing reaction conditions for pyridinyl-diazepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Synthesis Research

I've started delving into the literature and patents regarding pyridinyl-diazepane synthesis. Initial findings point to a range of reaction conditions and frequently encountered synthesis challenges. I'm focusing on pinpointing specific, prevalent issues to address in the next phase of the project.

Synthesizing Troubleshooting Questions

I'm now formulating troubleshooting questions based on the literature review, focusing on common synthesis problems. I'm actively seeking established solutions and optimization strategies for each challenge. Parallel to this, I'm building data tables of reaction yields and gathering detailed experimental protocols, ensuring I can answer the user comprehensively.

Establishing a Support Center

I'm currently focused on the need for a technical support center specifically for pyridinyl-diazepane synthesis. I'm visualizing a Q&A format designed for researchers, incorporating troubleshooting, FAQs, quantitative data tables, detailed experimental protocols, and Graphviz diagrams for clarity. I'm prioritizing user experience and practical application.

Compiling Research Resources

I've assembled a range of resources related to pyridinyl-diazepane synthesis. Specifically, I've compiled information on various synthesis methods, troubleshooting guides for related compounds like pyrazines and pyridines, and examples of data presentation such as tables and diagrams. The goal is to provide a comprehensive knowledge base for users seeking to optimize their own research protocols.

Defining Structure & Scope

I'm now zeroing in on the specific structure for the pyridinyl-diazepane support center, focusing on a clear, user-friendly Q&A format. Key elements include troubleshooting, FAQs, quantitative data tables, and detailed experimental protocols. I'm prioritizing the photochemical rearrangement of 1-aminopyridinium ylides as a central method, drawing from relevant literature for specific details and potential problems. The goal is a highly focused resource.

Prioritizing Synthesis Details

I'm now zeroing in on the photochemical synthesis of pyridinyl-diazepanes from 1-aminopyridinium ylides, focusing on extracting specific data for the support center. I'm prioritizing the Q&A format, integrating data tables, experimental protocols, and Graphviz diagrams. I'll utilize the existing search results for troubleshooting and practical guidance, creating a comprehensive resource for researchers.

Defining Project Structure

I'm now establishing a precise structure for the support center. I'm focusing on a Q&A format, incorporating FAQs, troubleshooting, data tables, protocols, and Graphviz diagrams for the photochemical synthesis of pyridinyl-diazepanes from 1-aminopyridinium ylides. Key principles from various searches will be synthesized.

Technical Support Center: Synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route is a nucleophilic aromatic substitution (SNA r) reaction. This involves the reaction of a 2-halo-5-(trifluoromethyl)pyridine (typically 2-chloro- or 2-bromo-5-(trifluoromethyl)pyridine) with 1,4-diazepane. The diazepane acts as a nucleophile, displacing the halide from the pyridine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Q2: What are the critical parameters to control during the synthesis?

Several parameters are crucial for a successful synthesis with minimal side products:

  • Stoichiometry: The molar ratio of 1,4-diazepane to the pyridine starting material is critical to control the level of mono- versus di-substitution.

  • Reaction Temperature: The temperature can influence the reaction rate and the formation of side products. Optimization is often necessary.

  • Base: The choice and amount of base can affect the reaction efficiency and side product profile. Common bases include potassium carbonate or triethylamine.

  • Solvent: A suitable solvent should be chosen to dissolve the reactants and facilitate the reaction. Common solvents include dimethylformamide (DMF), acetonitrile, or alcohols.

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of undesired side products.

Q3: What are the potential side products in this synthesis?

The primary expected side product is the di-substituted diazepane. Other potential impurities can arise from reactions with residual starting materials or impurities.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides potential solutions.

Problem 1: Low Yield of the Desired Product

Potential Causes & Solutions

Potential CauseSuggested Solution
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. - Use a more reactive halide on the pyridine ring (e.g., bromide instead of chloride).
Poor Nucleophilicity of Diazepane - Ensure the diazepane is not protonated by adding a suitable base. - Consider using a stronger, non-nucleophilic base.
Side Reactions Consuming Starting Material - Optimize stoichiometry to favor the desired reaction (see Problem 2). - Purify starting materials to remove reactive impurities.
Problem 2: Formation of Significant Amounts of Di-substituted Side Product

The most common side product is 1,4-bis[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, formed by the reaction of the desired mono-substituted product with another molecule of the pyridine starting material.

Strategies to Minimize Di-substitution

StrategyExperimental Protocol
Use of Excess 1,4-Diazepane Employ a significant molar excess of 1,4-diazepane (e.g., 2 to 5 equivalents) relative to the 2-halo-5-(trifluoromethyl)pyridine. This statistically favors the formation of the mono-substituted product.
Slow Addition of Pyridine Reactant Add the 2-halo-5-(trifluoromethyl)pyridine solution dropwise to the solution of 1,4-diazepane over an extended period. This maintains a low concentration of the pyridine reactant, reducing the likelihood of the second substitution.
Lower Reaction Temperature Conduct the reaction at a lower temperature to slow down the rate of the second substitution, which may have a higher activation energy.

Illustrative Data on Stoichiometry Effect (Hypothetical)

Molar Ratio (Diazepane:Pyridine)Yield of Mono-substituted Product (%)Yield of Di-substituted Product (%)
1:15030
2:17515
5:190<5
Problem 3: Presence of Other Unknown Impurities

Identification and Mitigation

  • Characterization: Utilize analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities.

  • Starting Material Purity: Analyze the purity of the 2-halo-5-(trifluoromethyl)pyridine and 1,4-diazepane for any potential reactive impurities. For instance, impurities in the diazepane could lead to other N-arylated products.

  • Solvent Purity: Ensure the use of dry, high-purity solvents to prevent side reactions with water or other solvent-related impurities.

Experimental Protocols

General Procedure for the Synthesis of this compound

  • To a solution of 1,4-diazepane (3.0 eq.) in anhydrous dimethylformamide (DMF) is added potassium carbonate (2.0 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) in DMF is added dropwise to the reaction mixture over 1 hour.

  • The reaction is stirred at 80°C for 12 hours.

  • After completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Visualizations

Synthesis_Pathway reactant1 2-Chloro-5-(trifluoromethyl)pyridine product This compound reactant1->product + 1,4-Diazepane (Base, Solvent, Heat) reactant2 1,4-Diazepane (Excess) reactant2->product side_product 1,4-Bis[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane product->side_product + 2-Chloro-5-(trifluoromethyl)pyridine

Caption: Reaction scheme for the synthesis and potential side product formation.

Troubleshooting_Workflow start Start Synthesis analysis Analyze Crude Product (LC-MS, NMR) start->analysis decision1 Low Yield? analysis->decision1 decision2 High Di-substitution? decision1->decision2 No optimize_conditions Optimize Reaction Conditions (Time, Temp, Base) decision1->optimize_conditions Yes decision3 Other Impurities? decision2->decision3 No adjust_stoichiometry Adjust Stoichiometry (Excess Diazepane) decision2->adjust_stoichiometry Yes purify_reagents Purify Starting Materials and Solvents decision3->purify_reagents Yes end Pure Product decision3->end No optimize_conditions->analysis adjust_stoichiometry->analysis purify_reagents->start

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Enhancing the Bioavailability of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the bioavailability of 1,4-diazepane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of 1,4-diazepane derivatives?

A1: The main obstacles to achieving good oral bioavailability with 1,4-diazepane derivatives often stem from their physicochemical properties. These can include poor aqueous solubility, which limits the dissolution of the compound in the gastrointestinal fluids, and low intestinal permeability, hindering its ability to cross the gut wall and enter the bloodstream.[1] Additionally, these compounds can be susceptible to first-pass metabolism in the gut wall and liver, where enzymes modify and clear the drug before it reaches systemic circulation.[2][3] The basic nature of the 1,4-diazepane ring can also lead to pH-dependent solubility.

Q2: What are the initial strategic approaches to consider for enhancing the bioavailability of a new 1,4-diazepane derivative?

A2: A systematic, multi-faceted approach is recommended. The first step should be a thorough physicochemical characterization, including determining the compound's solubility, lipophilicity (LogP), and pKa.[4] Based on these findings, you can explore formulation strategies such as particle size reduction (micronization or nanosizing) to increase the surface area for dissolution, or the use of solubility enhancers like co-solvents, surfactants, or cyclodextrins.[5][6] Concurrently, medicinal chemistry efforts can focus on creating prodrugs to temporarily mask polar functional groups and improve permeability, or on salt formation to enhance solubility and dissolution rates.[7][8][9]

Q3: How can I determine if my 1,4-diazepane derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: Efflux transporters, such as P-glycoprotein, actively pump drugs out of intestinal cells back into the gut lumen, reducing absorption. The Caco-2 cell permeability assay is a standard in vitro method to assess this.[10] By measuring the transport of your compound from the apical (gut lumen) to the basolateral (blood) side (Papp A-B) and in the reverse direction (Papp B-A), you can calculate an efflux ratio (ER = Papp B-A / Papp A-B).[10] An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux.[10] This can be confirmed by conducting the assay in the presence of a known P-gp inhibitor, like verapamil; a significant increase in the A-B transport would provide further evidence.

Q4: What are the most suitable in vitro models for predicting the intestinal permeability of 1,4-diazepane derivatives?

A4: The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.[11][12] These cells, derived from human colon adenocarcinoma, form a monolayer that mimics the human intestinal epithelium, complete with tight junctions and various transporter proteins.[11] This model allows for the assessment of both passive diffusion and active transport mechanisms.[12] Another simpler, higher-throughput model is the Parallel Artificial Membrane Permeability Assay (PAMPA), which predicts passive permeability across an artificial lipid membrane. However, PAMPA does not account for active transport or metabolism.[2]

Q5: Which animal models are commonly used for in vivo oral bioavailability studies of 1,4-diazepane derivatives?

A5: Rodent models, particularly Sprague-Dawley rats, are frequently used for initial in vivo pharmacokinetic (PK) studies of small molecules.[13][14] These models are cost-effective and their gastrointestinal physiology is well-characterized.[13] Beagle dogs are another common choice, as their gastrointestinal tract shares many similarities with that of humans.[13] These in vivo studies are essential for determining key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which are used to calculate the absolute oral bioavailability.[15][16]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility
  • Symptoms:

    • Low dissolution rate in simulated gastric and intestinal fluids.

    • Inconsistent results in in vitro and in vivo experiments.

    • High variability in absorption in animal studies.

  • Possible Causes & Solutions:

CauseRecommended Action
High Crystallinity Employ particle size reduction techniques like micronization or nanomilling to increase the surface area available for dissolution.[5][6]
Unfavorable Physicochemical Properties (e.g., high lipophilicity) Investigate the use of formulation strategies such as the creation of amorphous solid dispersions with polymers (e.g., PVP, HPMC) to improve dissolution.[9][11][17] Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can also be effective for highly lipophilic compounds.[6][18]
pH-Dependent Solubility Due to the basic nature of the 1,4-diazepane moiety, solubility can be highly dependent on pH. Conduct solubility studies across a range of pH values to understand this relationship.
Suboptimal Salt Form Perform a salt screening study to identify a salt form with improved solubility and stability. For basic compounds like 1,4-diazepanes, common acidic counterions to explore include hydrochloride, mesylate, and sulfate.[19][20][21]
Issue 2: Low Intestinal Permeability
  • Symptoms:

    • Low apparent permeability (Papp) values in Caco-2 assays.

    • Poor in vivo absorption despite adequate solubility.

  • Possible Causes & Solutions:

CauseRecommended Action
High Polarity / Low Lipophilicity Design and synthesize prodrugs by masking polar functional groups (e.g., amines) with lipophilic moieties that can be cleaved in vivo to release the active drug.[7][22]
Substrate for Efflux Transporters (e.g., P-gp) Confirm P-gp substrate activity using a Caco-2 assay with a P-gp inhibitor.[10] Formulation strategies can include the use of excipients that inhibit P-gp.
Large Molecular Size While challenging to modify significantly without affecting activity, minor structural modifications to reduce molecular weight or improve conformational flexibility can sometimes enhance permeability.
Issue 3: High First-Pass Metabolism
  • Symptoms:

    • Low oral bioavailability despite good solubility and permeability.

    • Significant discrepancy between in vitro potency and in vivo efficacy.

    • Detection of high levels of metabolites in plasma after oral administration.

  • Possible Causes & Solutions:

CauseRecommended Action
CYP450-mediated Metabolism Incubate the compound with human and rat liver microsomes to determine its metabolic stability and identify the major metabolizing CYP isozymes.[2] This can also help predict potential drug-drug interactions.
Metabolically Labile Sites Use metabolic stability assays and metabolite identification studies to pinpoint the sites on the molecule that are susceptible to metabolism. Medicinal chemistry efforts can then be directed at blocking these sites, for example, through deuteration or substitution with a less metabolically active group.
Gut Wall Metabolism The Caco-2 cell model can provide some insight into intestinal metabolism.[2] If significant gut wall metabolism is suspected, a prodrug approach that masks the metabolic site may be beneficial.[7]

Quantitative Data Summary

The following table presents hypothetical but representative pharmacokinetic data for a series of 1,4-diazepane derivatives to illustrate the impact of different bioavailability enhancement strategies.

Compound IDStrategy EmployedDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
DZP-001 None (Parent Compound)10502.02505
DZP-002 Micronization101501.575015
DZP-003 Hydrochloride Salt102501.0125025
DZP-004 Amorphous Solid Dispersion104001.0250050
DZP-005 Prodrug (Lipophilic ester)103501.5225045

Key Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a 1,4-diazepane derivative and assess its potential as a substrate for efflux transporters.

Materials:

  • Caco-2 cells (passage 40-60)

  • 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution

  • TEER meter

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 18-22 days, changing the medium every 2-3 days, to allow for differentiation into a confluent monolayer.[23]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Values should be >200 Ω·cm² for the assay to be valid.[23]

    • Perform a Lucifer yellow permeability test to assess paracellular integrity. Permeability of Lucifer yellow should be low, indicating tight junctions.[23]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Add the dosing solution of the test compound (e.g., 10 µM) in HBSS to the apical (donor) chamber.

    • Incubate at 37°C on an orbital shaker.

    • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

    • At the end of the experiment, collect a final sample from the apical chamber.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Repeat the procedure but add the dosing solution to the basolateral chamber and collect samples from the apical chamber. This is to determine the efflux ratio.

  • Sample Analysis: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Protocol 2: Rat Oral Bioavailability Study

Objective: To determine the in vivo oral bioavailability of a 1,4-diazepane derivative.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Test compound

  • Suitable vehicle for dosing (e.g., 20% PEG 400 in water)

  • Intravenous (IV) and oral gavage dosing equipment

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Methodology:

  • Animal Acclimatization and Fasting: Acclimate rats for at least 3 days before the study. Fast the animals overnight (with free access to water) before dosing.

  • Dose Preparation: Prepare the test compound in the chosen vehicle at the desired concentrations for both IV and oral administration.

  • Intravenous (IV) Administration:

    • Administer a single IV bolus dose (e.g., 1-2 mg/kg) via the tail vein to one group of rats (n=3-5).

    • Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Oral (PO) Administration:

    • Administer a single oral gavage dose (e.g., 5-10 mg/kg) to a second group of rats (n=3-5).

    • Collect blood samples at the same time points as the IV group.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO administration.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both routes using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_0 In Vitro Assessment cluster_1 Bioavailability Enhancement Strategy cluster_2 In Vivo Evaluation cluster_3 Decision solubility Aqueous Solubility (pH range) permeability Caco-2 Permeability (Papp, Efflux Ratio) solubility->permeability metabolism Microsomal Stability (t1/2, Intrinsic Clearance) permeability->metabolism formulation Formulation Development (Salt, Solid Dispersion, Nanoparticles) metabolism->formulation medicinal_chem Medicinal Chemistry (Prodrug Design) metabolism->medicinal_chem pk_study Rat Pharmacokinetic Study (IV and PO Dosing) formulation->pk_study medicinal_chem->pk_study data_analysis Calculate PK Parameters (Cmax, Tmax, AUC, F%) pk_study->data_analysis decision Proceed to Further Development? data_analysis->decision

Figure 1. Experimental workflow for improving the bioavailability of 1,4-diazepane derivatives.

signaling_pathway cluster_gut Gastrointestinal Tract cluster_lumen Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Systemic Circulation drug_formulation Drug Formulation (1,4-Diazepane Derivative) dissolution Dissolution drug_formulation->dissolution passive Passive Diffusion (Transcellular) dissolution->passive Absorption efflux P-gp Efflux passive->efflux metabolism First-Pass Metabolism (CYP450) passive->metabolism portal_vein Portal Vein passive->portal_vein efflux->dissolution Reduced Absorption metabolism->portal_vein liver Liver (Metabolism) portal_vein->liver systemic Systemic Circulation (Bioavailable Drug) liver->systemic

Figure 2. Key pathways influencing the oral bioavailability of 1,4-diazepane derivatives.

References

Overcoming assay interference with 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interference and to offer troubleshooting strategies for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of assay interference with this compound?

A1: Due to its chemical structure, this compound may interfere with certain assays through several mechanisms:

  • Fluorescence Quenching: The pyridine moiety is known to quench fluorescence, which can lead to false-negative or artificially low results in fluorescence-based assays.[1]

  • Compound Autofluorescence: While less common for pyridine derivatives, it is possible for the compound to exhibit intrinsic fluorescence, which could lead to false-positive results.

  • Compound Aggregation: The trifluoromethyl group increases the lipophilicity of the molecule. This can sometimes lead to the formation of compound aggregates in aqueous assay buffers, which can cause non-specific inhibition or other assay artifacts.

  • Reactivity: The trifluoromethyl group is a strong electron-withdrawing group, which can in some cases increase the reactivity of the compound.[2]

Q2: In which types of assays should I be particularly cautious when using this compound?

A2: Extra diligence is recommended when using this compound in the following assay formats:

  • Fluorescence-Based Assays: Assays that rely on fluorescence intensity, fluorescence polarization (FP), or Förster resonance energy transfer (FRET) are susceptible to quenching and autofluorescence.[1][3]

  • Enzyme Assays: Non-specific inhibition due to compound aggregation can be a concern in any enzyme assay.

  • Cell-Based Assays: In cell-based assays, compound precipitation or aggregation can lead to cytotoxicity or other off-target effects that may confound the results.

Q3: Are there any known biological targets for compounds with a similar structure?

A3: Compounds containing a diazepine or pyridine core are common in medicinal chemistry and have been investigated as ligands for a variety of targets, including G-protein coupled receptors (GPCRs).[4][5] Therefore, it is plausible that this compound could interact with one or more GPCRs.

Troubleshooting Guides

Issue 1: Unexpectedly low signal in a fluorescence-based assay.

Possible Cause: Fluorescence quenching by the pyridine moiety of the compound.[1]

Troubleshooting Steps:

  • Perform a Quenching Control Experiment:

    • Run the assay in the absence of the biological target but with all other assay components, including the fluorescent probe.

    • Add this compound at the same concentrations used in the main experiment.

    • A concentration-dependent decrease in fluorescence intensity indicates quenching.

  • Mitigation Strategies:

    • Switch to a Red-Shifted Fluorophore: Pyridine-based quenching is often more pronounced in the blue-green region of the spectrum. Switching to a red-shifted fluorophore may reduce the interference.

    • Use a Different Assay Format: If possible, switch to a non-fluorescence-based assay, such as a luminescence or absorbance-based assay, to confirm your findings.

Issue 2: High background signal or apparent activation in a fluorescence-based assay.

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

  • Measure Compound Autofluorescence:

    • Prepare a solution of the compound in the assay buffer at various concentrations.

    • Measure the fluorescence at the same excitation and emission wavelengths used in your assay.

    • A concentration-dependent increase in fluorescence indicates autofluorescence.

  • Data Correction:

    • If the autofluorescence is moderate, you can subtract the background fluorescence from your experimental data.

    • It is crucial to run parallel control plates with the compound alone to accurately determine the background for subtraction.

Issue 3: Non-specific inhibition or a steep dose-response curve.

Possible Cause: Compound aggregation.

Troubleshooting Steps:

  • Detergent-Based Counter-Screen:

    • Run the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.[6][7]

    • If the inhibitory activity of the compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.

  • Dynamic Light Scattering (DLS):

    • DLS can be used to directly detect the formation of aggregates in your assay buffer.

Quantitative Data Summary

The following tables provide illustrative data for troubleshooting assay interference.

Table 1: Example Data for a Fluorescence Quenching Experiment

Compound Concentration (µM)Fluorescence Intensity (RFU)% Quenching
0 (Control)10,0000%
18,50015%
104,50055%
1001,20088%

Table 2: Example Data for an Autofluorescence Measurement

Compound Concentration (µM)Background Fluorescence (RFU)
0 (Buffer)50
1150
101,200
1008,500

Table 3: Example Data from a Detergent-Based Counter-Screen for Aggregation

Compound Concentration (µM)% Inhibition (- Triton X-100)% Inhibition (+ 0.01% Triton X-100)
115%2%
1085%10%
10098%15%

Experimental Protocols

Protocol 1: Autofluorescence and Quenching Assessment

Objective: To determine if this compound exhibits autofluorescence or causes fluorescence quenching in your assay.

Materials:

  • This compound

  • Assay buffer

  • Fluorescent probe used in your assay

  • Black, opaque microplates

  • Fluorescence plate reader

Procedure:

  • Autofluorescence Measurement: a. Prepare a serial dilution of the compound in assay buffer. b. Add the compound dilutions to the wells of a microplate. c. Include a "buffer only" control. d. Read the fluorescence at the excitation and emission wavelengths of your assay.

  • Quenching Measurement: a. Prepare a solution of your fluorescent probe in assay buffer at the concentration used in your assay. b. Add this solution to the wells of a microplate. c. Add a serial dilution of the compound to these wells. d. Include a control with the fluorescent probe and no compound. e. Read the fluorescence at the appropriate wavelengths.

Data Analysis:

  • For autofluorescence, a concentration-dependent increase in signal indicates interference.

  • For quenching, a concentration-dependent decrease in signal indicates interference.

Protocol 2: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed activity of this compound is due to compound aggregation.

Materials:

  • This compound

  • All components of your primary assay

  • Triton X-100 (or another non-ionic detergent)

Procedure:

  • Prepare two sets of your standard assay.

  • In one set, include 0.01% (v/v) Triton X-100 in the assay buffer.

  • Run your standard assay protocol with a concentration range of the compound in both sets.

  • Compare the dose-response curves obtained in the presence and absence of the detergent.

Data Analysis:

  • A significant rightward shift in the IC50 value or a decrease in the maximum inhibition in the presence of detergent suggests that the compound's activity is, at least in part, due to aggregation.

Visualizations

experimental_workflow cluster_primary_assay Primary Assay cluster_troubleshooting Troubleshooting cluster_confirmation Confirmation A Run Primary Assay B Initial Hit Identified A->B C Fluorescence-Based? B->C D Autofluorescence/Quenching Controls C->D Yes E Steep Dose-Response? C->E No D->E F Detergent Counter-Screen E->F Yes G Confirmed Hit E->G No F->G Activity Unchanged H Assay Artifact F->H Activity Mitigated gpcr_signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Ligand This compound (Hypothetical Ligand) Ligand->GPCR Binds to Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Technical Support Center: 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting a forced degradation study on this compound?

Forced degradation studies, also known as stress testing, are essential for several reasons:

  • To identify potential degradation products of the drug substance.[1][2]

  • To elucidate the probable degradation pathways.[1][3][4]

  • To evaluate the intrinsic stability of the molecule.[1][2]

  • To develop and validate stability-indicating analytical methods, which are crucial for quality control and regulatory submissions.[1][5]

Q2: Based on its structure, what are the most likely degradation pathways for this compound?

The structure of this compound contains several functional groups susceptible to degradation: a pyridine ring, a trifluoromethyl group, and a diazepane ring with both secondary and tertiary amines. The most probable degradation pathways include:

  • Oxidation: The nitrogen atoms in the pyridine and diazepane rings, particularly the tertiary amine, are susceptible to oxidation, which can lead to the formation of N-oxides.[6][7][8]

  • Hydrolysis: While the core structure does not contain highly labile groups like esters or amides, hydrolysis of the C-N bonds within the diazepane ring could occur under harsh acidic or basic conditions, leading to ring-opening.[6][8]

  • Photolysis: Aromatic systems, such as the trifluoromethyl-substituted pyridine ring, can be susceptible to photodegradation upon exposure to light, potentially leading to the formation of various byproducts.[6][9] The presence of nitrogen in the aromatic ring may influence the rate of photodegradation.[9]

Q3: What are the typical stress conditions applied in forced degradation studies?

Common stress conditions to investigate the degradation of a compound include:

  • Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at various temperatures.[1][10]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂).[1][10]

  • Thermal Stress: Exposing the solid or solution form of the compound to high temperatures.[1][10]

  • Photostability: Exposing the compound to light sources specified by ICH guidelines (e.g., UV and visible light).[1]

Troubleshooting Guides

Issue 1: No degradation is observed under the applied stress conditions.

Potential Cause Recommended Action & Troubleshooting Steps
Stress conditions are too mild. Increase the concentration of the stressor (acid, base, or oxidizing agent), the temperature, or the duration of the exposure.[1]
The compound is highly stable. If no degradation is observed under reasonably harsh conditions, document the tested conditions as evidence of the compound's stability.[1]
The analytical method is not stability-indicating. Ensure the analytical method (e.g., HPLC) can separate the parent compound from any potential degradants. This may require adjusting the mobile phase, gradient, or column type.[1]

Issue 2: The compound completely degrades under the stress conditions.

Potential Cause Recommended Action & Troubleshooting Steps
Stress conditions are too harsh. Reduce the concentration of the stressor, the temperature, or the duration of the exposure to achieve a target degradation of 5-20%.[1]

Issue 3: Poor mass balance is observed in the analytical results.

Potential Cause Recommended Action & Troubleshooting Steps
Some degradation products are not being detected. This can occur if degradants are volatile or lack a chromophore for UV detection. Use a more universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD).[1]
Degradation products are not eluting from the chromatography column. Modify the mobile phase composition or the gradient program to ensure all components are eluted from the column.[1]
Precipitation of the compound or degradants. Visually inspect the sample for any precipitates. If observed, try dissolving the sample in a stronger solvent or adjusting the pH.

Issue 4: Inconsistent or irreproducible degradation profiles.

Potential Cause Recommended Action & Troubleshooting Steps
Variability in experimental conditions. Tightly control all experimental parameters, including temperature, light exposure, and the concentration of reagents.[1]
Impurities in the drug substance or reagents. Use high-purity reagents and a well-characterized batch of the drug substance.[1]

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Parameters (Concentration, Temp, Duration) % Degradation Number of Degradants Major Degradant(s) (m/z or RRT) Mass Balance (%)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h
Base Hydrolysis 0.1 M NaOH, 60°C, 24h
Oxidative 3% H₂O₂, RT, 24h
Thermal (Solid) 80°C, 48h
Thermal (Solution) 80°C in H₂O, 48h
Photolytic (Solid) ICH Light Box, 7 days
Photolytic (Solution) ICH Light Box in H₂O, 7 days

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis (Acidic and Basic)

  • Preparation of Solutions: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile. Also, prepare solutions of 0.1 M HCl and 0.1 M NaOH.

  • Stress Application: For acidic hydrolysis, mix a known volume of the stock solution with an equal volume of 0.1 M HCl. For basic hydrolysis, use 0.1 M NaOH. Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sample Collection: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH) and the basic samples with an equivalent amount of acid (e.g., 0.1 M HCl).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and MS detectors.

Protocol 2: Forced Degradation by Oxidation

  • Preparation of Solutions: Prepare a stock solution of the compound (e.g., 1 mg/mL).

  • Stress Application: Mix a known volume of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Protect the solution from light and store it at room temperature.

  • Sample Collection: Collect samples at various time points.

  • Analysis: Analyze the samples directly using a suitable HPLC-UV/MS method.

Protocol 3: Photostability Testing

  • Sample Preparation: Place the solid compound and a solution of the compound in a chemically inert, transparent container.

  • Stress Application: Expose the samples to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Collection: Collect samples after the specified exposure period.

  • Analysis: Analyze the samples and compare them to the protected control sample.

Visualizations

Predicted_Degradation_Pathways parent This compound n_oxide N-Oxide Formation (Oxidation) parent->n_oxide [O] ring_opening Ring-Opened Products (Hydrolysis) parent->ring_opening H⁺/OH⁻ photo_degradant Photodegradation Products parent->photo_degradant

Caption: Predicted degradation pathways for the target compound.

Experimental_Workflow start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Collect Samples at Time Points stress->sampling neutralize Neutralize (if applicable) sampling->neutralize analysis Analyze via HPLC-UV/MS neutralize->analysis data Identify and Quantify Degradants analysis->data pathway Elucidate Degradation Pathway data->pathway

Caption: General workflow for forced degradation studies.

Troubleshooting_Logic rect_node rect_node q1 Degradation Observed? q2 Degradation > 20%? q1->q2 Yes a1 Increase Stressor Concentration/Temp/Time q1->a1 No q3 Good Mass Balance? q2->q3 No a2 Decrease Stressor Concentration/Temp/Time q2->a2 Yes a3 Use Universal Detector (MS) Modify Mobile Phase q3->a3 No a4 Proceed with Method Validation q3->a4 Yes

Caption: Troubleshooting logic for degradation experiments.

References

Technical Support Center: Optimizing 1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, experimental protocols, and frequently asked questions for researchers working on the modification of 1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane and its analogs to improve their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely primary metabolic liabilities of this compound?

A1: The primary metabolic liabilities for this scaffold are likely associated with two main regions. First, the diazepane ring, being a non-aromatic, saturated heterocycle, is susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][2] Second, the pyridine ring can undergo oxidation, although the electron-withdrawing nature of the trifluoromethyl group may decrease its susceptibility.[2] Unsubstituted positions on the diazepane ring are common sites for metabolism.[3]

Q2: How does the trifluoromethyl (CF3) group impact the overall ADME profile?

A2: The trifluoromethyl group significantly influences several ADME properties. It is often introduced to block metabolic oxidation at its point of attachment, which can enhance metabolic stability and prolong the compound's half-life.[4][5][6] However, the CF3 group is highly lipophilic, which increases the overall lipophilicity (LogP/LogD) of the molecule.[7][8] This can lead to decreased aqueous solubility, increased binding to plasma proteins, and potentially higher susceptibility to accumulation in fatty tissues.[9][10] While it can improve permeability across membranes like the blood-brain barrier (BBB), excessive lipophilicity can also lead to faster clearance through metabolism by P450 enzymes.[9][11]

Q3: My compound has poor aqueous solubility. What are some initial strategies to improve it?

A3: To enhance aqueous solubility, you can employ several strategies.[12] One common approach is to introduce polar functional groups, such as hydroxyl (-OH), amine (-NH2), or small polar heterocycles, onto the diazepane ring.[13] Another strategy is to reduce the molecule's overall lipophilicity by replacing the trifluoromethyl group with a less lipophilic bioisostere.[2][7] Additionally, salt formation by targeting the basic nitrogen atoms in the diazepane ring can significantly improve the solubility and dissolution rate of the compound.[12]

Q4: How can I modulate lipophilicity to improve potential central nervous system (CNS) penetration without causing high plasma protein binding?

A4: Achieving optimal CNS penetration requires a delicate balance of lipophilicity. For good BBB permeation, LogD values are often suggested to be in the range of 1 to 3.[11] To improve brain penetration while managing plasma protein binding, consider the following:

  • Fine-tune Lipophilicity: Make small, incremental changes to the structure to adjust the LogD into the optimal range. Avoid making the molecule overly lipophilic (LogP > 5), which is associated with strong plasma protein binding and poor solubility.[10]

  • Introduce Hydrogen Bond Donors/Acceptors: While high hydrogen bonding capacity can hinder BBB penetration, strategically placed donors and acceptors can improve interactions with CNS targets and modulate solubility.[11]

  • Reduce Molecular Weight: CNS drugs typically have a lower molecular weight compared to other therapeutics.[11]

  • Consider Efflux: High lipophilicity can sometimes make a compound a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which would reduce brain exposure. A bidirectional Caco-2 or MDCK-MDR1 assay can assess this risk.[14][15]

Q5: What are some common bioisosteric replacements for the trifluoromethyl group or the pyridine ring to improve drug-like properties?

A5: Bioisosteric replacement is a key strategy for optimizing ADME properties.[2]

  • For the Trifluoromethyl Group: To reduce lipophilicity while maintaining some of its electronic properties, you could consider replacements like a difluoromethyl (-CHF2) group, a cyano (-CN) group, or a small polar heterocycle like an oxetane.[2] Oxetanes can mimic the steric volume of a gem-dimethyl group without significantly increasing lipophilicity and have increased resistance to CYP oxidation.[2]

  • For the Pyridine Ring: To modulate pKa, solubility, and metabolic stability, you could replace the pyridine ring with other heteroaromatic systems. For example, replacing it with a pyrimidine or a pyrazine (introducing another nitrogen) can make the ring more resistant to CYP-mediated oxidation and can lower the pKa of the ring nitrogen.[2] These modifications can fine-tune the molecule's physicochemical properties.[16][17]

Section 2: Troubleshooting Guides

Guide 1: Caco-2 Permeability Assay Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Apparent Permeability (Papp) 1. Poor Aqueous Solubility: The compound may be precipitating in the assay buffer, reducing the concentration available for transport.[18] 2. Non-Specific Binding: The compound may be binding to the plastic of the assay plate.[18] 3. Low Intrinsic Permeability: The compound's physicochemical properties (e.g., high polarity, high molecular weight) may inherently limit its ability to cross the cell monolayer.[19]1. Improve Solubility: Run the assay at a lower concentration. Include a solubilizing agent like Bovine Serum Albumin (BSA) in the receiver buffer.[18] 2. Assess Recovery: Always calculate the % recovery. If recovery is low (<70%), it indicates potential issues with solubility or binding.[18] 3. Structural Modification: If intrinsic permeability is low, consider strategies to increase lipophilicity or reduce hydrogen bonding potential.[12]
High Efflux Ratio (>2) 1. Active Efflux: The compound is likely a substrate for an efflux transporter protein (e.g., P-glycoprotein, P-gp) expressed by the Caco-2 cells.[18]1. Confirm with Inhibitors: Re-run the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant reduction in the efflux ratio confirms transporter involvement. 2. Structural Modification: Modify the compound to reduce its recognition by efflux transporters. This can involve altering charge, hydrogen bonding patterns, or overall conformation.
Low Compound Recovery (<70%) 1. Poor Solubility or Non-Specific Binding: As mentioned above.[18] 2. Metabolism by Caco-2 Cells: Caco-2 cells express some metabolic enzymes and can metabolize the compound during the incubation period.[18] 3. Accumulation in Cell Monolayer: Highly lipophilic compounds may accumulate within the cell membrane instead of passing through to the receiver compartment.[18]1. Address Solubility/Binding: See recommendations for low Papp. 2. Analyze for Metabolites: Use LC-MS/MS to analyze the donor, receiver, and cell lysate samples for potential metabolites. 3. Modify Lipophilicity: If accumulation is suspected, reduce the compound's lipophilicity.
Guide 2: Microsomal Stability Assay Challenges
Problem Potential Cause(s) Recommended Solution(s)
Compound is Too Stable (Low Clearance) 1. Low Intrinsic Clearance: The compound is genuinely resistant to metabolism by the enzymes present in liver microsomes.[20] 2. Assay Conditions Not Sensitive Enough: Standard incubation times or protein concentrations may be insufficient to detect low levels of turnover.[20]1. Use a Hepatocyte Relay Method: For low-clearance compounds, a hepatocyte relay assay can provide a more sensitive measure of metabolic stability.[20] 2. Modify Assay Conditions: Increase the incubation time (e.g., up to 4 hours) and/or the microsomal protein concentration. Ensure the enzyme activity remains linear over the extended time.[20]
High Variability Between Experiments 1. Inconsistent Microsome Activity: Different batches or vendors of liver microsomes can have varying enzyme activity.[21] 2. Compound Solubility Issues: If the compound precipitates in the incubation buffer, it will lead to inconsistent results. 3. Inconsistent Pipetting/Timing: Inaccurate timing of sample collection or pipetting errors can introduce significant variability.1. Standardize Microsomes: Use a single, well-characterized batch of pooled human liver microsomes for a series of compounds. Always run positive controls (e.g., diazepam, verapamil) to confirm activity.[21][22] 2. Check Solubility: Confirm the compound is fully dissolved at the tested concentration in the final assay buffer. 3. Automate or Standardize Procedures: Use automated liquid handlers if available. Ensure consistent timing for all steps.

Section 3: Data & Experimental Protocols

Illustrative ADME Data for Modified Analogs

The following table presents hypothetical data for the parent compound and potential modifications to illustrate how structural changes can impact key ADME parameters.

Compound IDModification DescriptioncLogPKinetic Solubility (µM, pH 7.4)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)HLM Intrinsic Clearance (µL/min/mg)
Parent This compound3.51512.53.145
Analog-1 Replace -CF3 with -CN2.1558.21.570
Analog-2 Add methyl group to diazepane ring (position 7)3.9814.13.515
Analog-3 Replace pyridine with pyrimidine3.22510.52.528
Analog-4 Add hydroxyl group to diazepane ring (position 6)3.0805.51.250
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol assesses the rate at which a compound is metabolized by liver enzymes.[23][24]

  • Materials: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, 0.1 M Phosphate Buffer (pH 7.4), test compound, positive control (e.g., Diazepam), quenching solution (e.g., ice-cold acetonitrile with internal standard), 96-well plates, LC-MS/MS system.

  • Procedure: a. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the working concentration in buffer. The final DMSO concentration should be ≤ 0.5%. b. In a 96-well plate, add HLM to phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[23] c. Pre-incubate the HLM/buffer mixture with the test compound (final concentration 1 µM) at 37°C for 5 minutes. d. Initiate the metabolic reaction by adding the NADPH regenerating system. e. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot and quench the reaction by adding it to a well containing ice-cold acetonitrile with an internal standard.[23] f. Include a negative control incubation without the NADPH system for the final time point.

  • Data Analysis: a. Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. b. Plot the natural log of the percentage of compound remaining versus time. c. The slope of the linear regression line gives the elimination rate constant (k). d. Calculate the half-life (t½) = 0.693 / k. e. Calculate Intrinsic Clearance (CLint) = (k / microsomal protein concentration).[24]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol measures a compound's ability to cross an intestinal epithelial cell monolayer and identifies potential active transport.[18][25]

  • Materials: Caco-2 cells, Transwell plates (e.g., 24-well), Hanks' Balanced Salt Solution (HBSS, pH 6.5 for apical, pH 7.4 for basolateral), test compound, control compounds (e.g., atenolol for low permeability, antipyrine for high permeability), Lucifer yellow for monolayer integrity check.[18]

  • Procedure: a. Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer. b. Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by checking the permeability of Lucifer yellow.[26] c. Remove culture medium and wash the monolayers with pre-warmed HBSS. d. Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) in HBSS (pH 6.5) to the apical (donor) compartment and fresh HBSS (pH 7.4) to the basolateral (receiver) compartment. e. Basolateral to Apical (B→A) Transport: Add the test compound in HBSS (pH 7.4) to the basolateral (donor) compartment and fresh HBSS (pH 6.5) to the apical (receiver) compartment. f. Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours). g. At the end of the incubation, take samples from both donor and receiver compartments.

  • Data Analysis: a. Quantify the compound concentration in all samples using LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[19] c. Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests active efflux.[18]

Section 4: Visual Guides & Workflows

Diagram 1: ADME Optimization Workflow

start Parent Compound: 1-[5-(CF3)pyridin-2-yl]-1,4-diazepane insilico In Silico ADME Prediction start->insilico assays Solubility (Kinetic) Lipophilicity (LogD) Permeability (PAMPA) Stability (HLM) insilico->assays analysis Data Analysis & Property Profiling assays->analysis decision Meet Target Profile? analysis->decision proceed Advance to Tier 2 Assays (e.g., Caco-2, Hepatocytes) decision->proceed Yes modify Structural Modification (e.g., Bioisosteres, Polar Groups) decision->modify No modify->assays Synthesize New Analogs

Caption: A typical workflow for screening and optimizing ADME properties.

Diagram 2: Troubleshooting Low Permeability

start Low Papp Observed in Caco-2 Assay check_recovery Step 1: Check % Recovery start->check_recovery recovery_low Recovery < 70% check_recovery->recovery_low Low recovery_ok Recovery > 70% check_recovery->recovery_ok OK cause_sol Cause: Poor Solubility or Non-specific Binding recovery_low->cause_sol sol_sol Solution: Lower conc., Add BSA to receiver cause_sol->sol_sol check_efflux Step 2: Check Efflux Ratio recovery_ok->check_efflux efflux_high Ratio > 2 check_efflux->efflux_high High efflux_low Ratio < 2 check_efflux->efflux_low Low cause_efflux Cause: P-gp Substrate efflux_high->cause_efflux sol_efflux Solution: Modify structure to evade transporters cause_efflux->sol_efflux final_cause Conclusion: Low Intrinsic Passive Permeability efflux_low->final_cause final_sol Solution: Increase lipophilicity, Reduce H-bonds or MW final_cause->final_sol

Caption: A decision tree for troubleshooting low Caco-2 permeability results.

Diagram 3: Impact of Lipophilicity on ADME

center Lipophilicity (LogD / LogP) sol Aqueous Solubility center->sol Inversely Correlated perm Permeability center->perm Positively Correlated metab Metabolic Clearance (CYP-mediated) center->metab Increases if too high ppb Plasma Protein Binding center->ppb Positively Correlated bbb BBB Penetration center->bbb Parabolic Relationship optimal Optimal Range for Oral/CNS Drugs (LogD ~1-3)

Caption: The relationship between lipophilicity and key ADME properties.

References

Validation & Comparative

1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane vs [similar compound] efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct comparative efficacy studies for the specific compound 1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane are not publicly available at this time. This guide provides a broader comparative analysis of the 1,4-diazepane scaffold, highlighting the therapeutic potential of this versatile chemical structure by examining derivatives with published experimental data. The inclusion of a trifluoromethylpyridine moiety is known to enhance pharmacological properties such as metabolic stability and target binding affinity.[1][2] This document serves as a resource for researchers by presenting available quantitative data, experimental methodologies, and visualizing relevant biological pathways for representative 1,4-diazepane derivatives.

The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[3][4][5] This guide will focus on two distinct classes of 1,4-diazepane derivatives with available efficacy data: sigma receptor modulators and HDM2 antagonists.

Comparative Efficacy of 1,4-Diazepane Derivatives

The following tables summarize the in vitro efficacy of selected 1,4-diazepane derivatives against their respective biological targets.

Table 1: Sigma Receptor Affinity of Benzofuran and Quinoline Substituted 1,4-Diazepane Derivatives
Compound IDStructureTargetKi (nM)
2c Benzofuran-substituted diazepaneσ1 Receptor8.0[6][7]
3c 2,4-dimethyl substituted benzofuran diazepaneσ1 Receptor8.0[6]
σ2 Receptor28[6]
2d Quinoline-substituted diazepaneNot specifiedHigh σR affinity[6][7]
3d Quinoline-substituted diazepaneNot specifiedHigh σR affinity[6][7]

Source: ACS Med Chem Lett. 2019;11(5):651-656[6][7]

Table 2: HDM2 Antagonistic Activity of 1,4-Diazepine-2,5-dione Derivatives
Compound IDStructureTargetIC50 (µM)
10 5-[(3S)-3-(4-chlorophenyl)-4-[(R)-1-(4-chlorophenyl)ethyl]-2,5-dioxo-7-phenyl-1,4-diazepin-1-yl]valeric acidHDM2-p53 Interaction13[8]
11 5-[(3S)-7-(2-bromophenyl)-3-(4-chlorophenyl)-4-[(R)-1-(4-chlorophenyl)ethyl]-2,5-dioxo-1,4-diazepin-1-yl]valeric acidHDM2-p53 Interaction3.6[8]

Source: J Med Chem. 2005;48(9):3312-5[8]

Experimental Protocols

Sigma Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Methodology:

  • Preparation of Receptor Homogenates: Guinea pig brain tissue (for σ1) and rat liver tissue (for σ2) are homogenized in a sucrose buffer. The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is resuspended.

  • Radioligand Binding: The membrane preparations are incubated with a specific radioligand (+)-[3H]pentazocine for σ1 and [3H]DTG for σ2) and varying concentrations of the test compounds.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

HDM2-p53 Interaction Assay

Objective: To measure the ability of the test compounds to inhibit the protein-protein interaction between HDM2 and p53.

Methodology:

  • Assay Principle: A competitive binding assay, often utilizing Fluorescence Polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) format, is employed.

  • Reagents: Recombinant human HDM2 protein and a fluorescently labeled p53-derived peptide are used.

  • Procedure: The HDM2 protein and the fluorescently labeled p53 peptide are incubated together in the presence of varying concentrations of the test compounds.

  • Detection: In an FP assay, the polarization of the emitted fluorescent light is measured. Binding of the small fluorescent peptide to the large HDM2 protein results in a high polarization value. Inhibition of this interaction by a test compound leads to a decrease in the polarization value. In a TR-FRET assay, the energy transfer between a donor and an acceptor fluorophore attached to the interacting partners is measured.

  • Data Analysis: The concentration of the test compound that causes a 50% reduction in the signal (IC50) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

p53_HDM2_Pathway cluster_normal Normal Cellular Conditions cluster_inhibition Inhibition by 1,4-Diazepane Derivative p53 p53 HDM2 HDM2 p53->HDM2 Binding Proteasome Proteasomal Degradation p53->Proteasome Degradation HDM2->p53 Ubiquitination p53_active p53 (stabilized) CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis HDM2_inhibited HDM2 HDM2_inhibited->p53_active Diazepane 1,4-Diazepane Derivative Diazepane->HDM2_inhibited Inhibits

Caption: p53-HDM2 signaling pathway and inhibition by 1,4-diazepane derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Start Starting Materials Synthesis Chemical Synthesis of 1,4-Diazepane Derivatives Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization PrimaryAssay Primary Assay (e.g., Binding Assay) Characterization->PrimaryAssay DoseResponse Dose-Response & IC50/Ki Determination PrimaryAssay->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity CellBased Cell-Based Assays Selectivity->CellBased InVivo In Vivo Efficacy Models CellBased->InVivo ADMET ADMET Profiling InVivo->ADMET

Caption: General experimental workflow for the evaluation of novel 1,4-diazepane derivatives.

References

Comparative Analysis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane Analogs: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

The core structure, 1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, suggests a likely interaction with central nervous system (CNS) targets, particularly dopamine and serotonin receptors. The trifluoromethyl group on the pyridine ring is a common feature in modern medicinal chemistry, often used to modulate metabolic stability, lipophilicity, and receptor binding affinity. The 1,4-diazepane ring is a versatile scaffold found in numerous CNS-active agents.

This guide is intended for researchers, scientists, and drug development professionals to facilitate a structured comparison of newly synthesized analogs of this parent compound.

Data Presentation: A Template for Comparative Efficacy and Selectivity

To objectively compare the performance of various analogs, all quantitative data should be summarized in a clear and structured format. The following tables provide a template for organizing key pharmacological data. It is crucial that all data for a comparative set of analogs be generated using the same experimental protocols to ensure validity.

Table 1: Receptor Binding Affinities of this compound Analogs

Compound IDR1R2R3D₂ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)α₁-Adrenergic Receptor Kᵢ (nM)H₁ Receptor Kᵢ (nM)
Parent HHHDataDataDataData
Analog 1 MeHHDataDataDataData
Analog 2 HMeHDataDataDataData
Analog 3 HHPhDataDataDataData
Analog 4 ClHHDataDataDataData

Kᵢ values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: In Vitro Functional Activity of this compound Analogs

Compound IDD₂ Receptor EC₅₀ (nM)D₂ Receptor Intrinsic Activity (%)5-HT₂ₐ Receptor EC₅₀ (nM)5-HT₂ₐ Receptor Intrinsic Activity (%)
Parent DataDataDataData
Analog 1 DataDataDataData
Analog 2 DataDataDataData
Analog 3 DataDataDataData
Analog 4 DataDataDataData

EC₅₀ values represent the half-maximal effective concentration. Intrinsic activity indicates the maximal effect of the compound relative to a full agonist.

Table 3: Physicochemical and Pharmacokinetic Properties of Selected Analogs

Compound IDclogPtPSA (Ų)Aqueous Solubility (µM)Microsomal Stability (t½, min)Brain Penetration (BBB logPS)
Parent DataDataDataDataData
Analog 1 DataDataDataDataData
Analog 3 DataDataDataDataData

clogP: calculated logP (lipophilicity); tPSA: topological polar surface area; t½: half-life.

Experimental Protocols

Detailed and consistent methodologies are paramount for generating comparable data. Below is a representative protocol for a receptor binding assay.

Radioligand Binding Assay for Dopamine D₂ and Serotonin 5-HT₂ₐ Receptors

Objective: To determine the binding affinity (Kᵢ) of test compounds for human dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Materials:

  • Cell membranes expressing recombinant human D₂ or 5-HT₂ₐ receptors.

  • Radioligands: [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂ₐ receptors.

  • Non-specific binding competitors: Haloperidol for D₂, Mianserin for 5-HT₂ₐ.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in 100% DMSO.

  • 96-well microplates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 0.1%.

  • In a 96-well plate, add 50 µL of the appropriate radioligand solution (final concentration ~0.5 nM).

  • Add 50 µL of the test compound dilution or vehicle (for total binding) or the non-specific binding competitor (for non-specific binding).

  • Add 100 µL of the cell membrane suspension (20-40 µg of protein per well).

  • Incubate the plates for 60 minutes at room temperature with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by three washes with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualizations: Synthetic Pathways and Biological Mechanisms

General Synthetic Scheme for this compound Analogs

The synthesis of the target compounds would likely proceed through a nucleophilic aromatic substitution reaction followed by functionalization of the diazepine ring.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Analog Synthesis 2-chloro-5-(trifluoromethyl)pyridine 2-chloro-5-(trifluoromethyl)pyridine SNAr Nucleophilic Aromatic Substitution (SNAr) 2-chloro-5-(trifluoromethyl)pyridine->SNAr 1,4-diazepane 1,4-diazepane 1,4-diazepane->SNAr Parent_Compound 1-[5-(Trifluoromethyl)pyridin-2-yl] -1,4-diazepane SNAr->Parent_Compound Functionalization Functionalization (e.g., N-alkylation, acylation) Parent_Compound->Functionalization Analogs Substituted Analogs Functionalization->Analogs

Caption: General synthetic route to the target compounds.

Postulated Signaling Pathway for D₂/5-HT₂ₐ Receptor Modulation

Given the structural features, these analogs are likely to modulate dopaminergic and serotonergic signaling, which are implicated in various neuropsychiatric disorders.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_Release Dopamine Release D2R D₂ Receptor Dopamine_Release->D2R Dopamine Serotonin_Release Serotonin Release 5HT2AR 5-HT₂ₐ Receptor Serotonin_Release->5HT2AR Serotonin Gi Gαi/o D2R->Gi Gq Gαq/11 5HT2AR->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃, DAG PLC->IP3_DAG Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response IP3_DAG->Cellular_Response Analog Diazepane Analog Analog->D2R Antagonist? Analog->5HT2AR Antagonist?

Caption: Potential modulation of D₂ and 5-HT₂ₐ signaling.

Unidentified Biological Target Hinders Comparative Analysis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals no specific biological target for the compound 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. The absence of this critical information precludes the development of a detailed comparative guide, as requested, to validate its biological objective against alternative molecules.

While the precise mechanism of action for this compound remains elusive, analysis of its core chemical structures—the trifluoromethyl-pyridine and 1,4-diazepane moieties—offers insights into potential, though unconfirmed, areas of biological activity. Compounds featuring these scaffolds have been implicated in a diverse range of therapeutic applications.

Potential Areas of Activity Based on Structural Analogs:

1,4-Diazepane Derivatives: This class of compounds is known to interact with various biological targets. Published research on structurally related molecules indicates activities such as:

  • Orexin Receptor Antagonism: Certain diazepane derivatives are being investigated for their role in treating insomnia and other sleep disorders by blocking orexin receptors.

  • Sigma Receptor Modulation: Novel 1,4-diazepane-based ligands have been synthesized and evaluated for their affinity to sigma receptors, which are implicated in a variety of neurological conditions.

  • HDM2 Antagonism: Some 1,4-diazepine structures have been designed to inhibit the interaction between HDM2 and the tumor suppressor protein p53, presenting a potential avenue for cancer therapy.

  • Anticonvulsant Activity: The diazepine core is a well-established pharmacophore in anticonvulsant drugs, with some derivatives showing efficacy in seizure models.

Trifluoromethyl-Pyridine Moiety: The inclusion of a trifluoromethyl group on a pyridine ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Compounds with this feature have been developed for various targets, including:

  • Kinase Inhibition: The trifluoromethyl-pyridine scaffold is present in a number of kinase inhibitors developed for oncology.

  • G-Protein Coupled Receptor (GPCR) Modulation: This moiety can be found in ligands targeting various GPCRs, highlighting its versatility in drug design.

Challenges in Target Validation without a Known Target

The process of validating a biological target is a systematic endeavor that relies on a clear starting point. A typical workflow for such validation is outlined below. However, without the initial identification of the target for this compound, this process cannot be initiated.

cluster_0 Target Validation Workflow A Identify Biological Target of Compound B Develop/Optimize Binding Assays A->B C Perform Functional Cell-Based Assays B->C E Compare with Alternative Compounds B->E Quantitative Comparison D Conduct In Vivo Pharmacodynamic Studies C->D C->E D->E

Caption: A generalized workflow for biological target validation.

Due to the current lack of information in the public domain regarding the biological target of this compound, it is not possible to provide the requested comparative guide. The creation of meaningful data tables, experimental protocols, and signaling pathway diagrams is contingent upon this foundational knowledge. Further research and disclosure by the originating researchers are required to elucidate the mechanism of action of this compound and enable a proper scientific comparison.

Conceptual Framework for a Structure-Activity Relationship (SAR) Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific literature and patents, a detailed structure-activity relationship (SAR) study for a series of compounds specifically identified as trifluoromethyl-pyridinyl-diazepanes with corresponding quantitative biological data and experimental protocols could not be located in the public domain. The search yielded information on related but distinct chemical classes, such as trifluoromethyl-pyridines, benzodiazepines, and various kinase inhibitors, but no dedicated study on the combined trifluoromethyl-pyridinyl-diazepane scaffold was found.

Therefore, it is not possible to provide a comparison guide with the requested data presentation, experimental protocols, and visualizations for this specific topic at this time. The following sections provide a general overview of the concepts and methodologies that would be applied if such data were available, based on the broader search results in medicinal chemistry.

A typical SAR guide for a novel chemical series like trifluoromethyl-pyridinyl-diazepanes would be structured to provide researchers with a clear understanding of how modifications to the chemical structure influence its biological activity. This would involve:

  • Introduction to the Chemical Scaffold: A brief overview of the trifluoromethyl-pyridinyl-diazepane core, highlighting its key structural features: the trifluoromethyl group, the pyridine ring, and the diazepane ring system. The introduction would also state the potential therapeutic targets of these compounds, such as protein kinases or G-protein coupled receptors (GPCRs), based on the initial rationale for their synthesis.

  • Data Presentation: All quantitative biological data would be summarized in tables. This would typically include:

    • In vitro activity: IC50 or Ki values against the primary biological target.

    • Cellular activity: EC50 values from cell-based assays.

    • Selectivity: Data from assays against related off-target molecules to determine the selectivity profile.

    • Physicochemical properties: Such as lipophilicity (LogP), solubility, and metabolic stability.

Table 1: Illustrative Example of a Data Table for SAR Analysis

Compound IDR1-Substituent (Pyridine)R2-Substituent (Diazepane)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cell Proliferation EC50 (µM)
1a 4-aminoHData not availableData not availableData not available
1b 4-methoxyHData not availableData not availableData not available
2a 4-aminomethylData not availableData not availableData not available
2b 4-methoxymethylData not availableData not availableData not available
  • Structure-Activity Relationship Analysis: A detailed discussion of how changes in different parts of the molecule affect its activity, based on the data in the tables. This would be broken down by region of the molecule:

    • Modifications to the Pyridine Ring: Analyzing the effect of different substituents (e.g., electron-donating vs. electron-withdrawing groups) at various positions on the pyridine ring.

    • Modifications to the Diazepane Ring: Investigating the impact of substitutions on the nitrogen atoms or the carbon backbone of the diazepane ring.

    • Role of the Trifluoromethyl Group: Discussing the contribution of the trifluoromethyl group to potency, selectivity, and metabolic stability, often by comparing to non-fluorinated analogs.[1]

Experimental Protocols

Detailed methodologies for the key experiments would be provided to allow for replication and comparison of results.

Example Experimental Protocol: Kinase Inhibition Assay

A typical protocol for a kinase inhibition assay would include the following details:

  • Materials: Recombinant kinase, substrate peptide, ATP, assay buffer composition, and test compounds.

  • Assay Procedure:

    • Preparation of compound serial dilutions.

    • Incubation of the kinase with the test compound.

    • Initiation of the kinase reaction by adding ATP and the substrate.

    • Incubation for a specified time at a controlled temperature.

    • Termination of the reaction.

    • Detection of the phosphorylated substrate (e.g., using a fluorescence-based method).

  • Data Analysis:

    • Calculation of the percentage of inhibition at each compound concentration.

    • Determination of the IC50 value by fitting the data to a dose-response curve.

Visualizations

Diagrams created using Graphviz would be used to illustrate key concepts.

Logical Flow of an SAR Study

SAR_Workflow General Workflow for a Structure-Activity Relationship Study A Lead Compound Identification B Synthesis of Analogs A->B Chemical Modification C Biological Evaluation (e.g., Kinase Assay) B->C Testing D Data Analysis (IC50 determination) C->D Quantification E SAR Analysis D->E Interpretation F Design of New Analogs E->F Hypothesis Generation F->B Iterative Improvement

Caption: A diagram illustrating the iterative cycle of a typical structure-activity relationship (SAR) study in drug discovery.

Hypothetical Signaling Pathway

Signaling_Pathway Hypothetical Signaling Pathway Targeted by a Kinase Inhibitor Receptor Growth Factor Receptor Kinase1 Target Kinase Receptor->Kinase1 Activates Substrate Substrate Protein Kinase1->Substrate Phosphorylates Downstream Downstream Signaling Substrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Trifluoromethyl-Pyridinyl- Diazepane Inhibitor Inhibitor->Kinase1 Inhibits

References

Off-Target Screening Comparative Guide: 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the off-target screening profile for the novel chemical entity 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. In early-stage drug discovery, identifying unintended interactions with biological targets is critical for mitigating potential adverse effects and ensuring the safety and selectivity of a lead candidate. This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing the off-target liabilities of this compound against a panel of safety-relevant proteins.

Disclaimer: this compound is a commercially available chemical scaffold. As there is no publicly available dataset on its biological activity, this guide presents a hypothetical off-target screening profile for illustrative purposes. The data and primary target are representative of what would be generated in a standard preclinical safety assessment.

For the purpose of this guide, we will assume the hypothetical primary target of this compound is the Serotonin Receptor 2A (5-HT2A) , a common target for CNS-active compounds. The objective is to assess its selectivity by screening against a panel of other receptors, ion channels, and enzymes known to be implicated in adverse drug reactions.

Data Presentation: Comparative Off-Target Binding Profile

The following table summarizes the in vitro off-target screening results for this compound. The compound was tested at a concentration of 10 µM in competitive radioligand binding assays. The data is presented as the percentage of inhibition of radioligand binding. A significant interaction is typically considered to be >50% inhibition at the screening concentration, which would then warrant further investigation to determine the affinity (Ki).

Target ClassTargetLigand% Inhibition @ 10 µMPotential Clinical Implication of Off-Target Activity
GPCRs (Serotonergic) 5-HT1A[³H]-8-OH-DPAT15%Anxiolytic/antidepressant effects, dizziness
5-HT2A (Primary Target) [³H]-Ketanserin98% Therapeutic Target
5-HT2C[³H]-Mesulergine45%Effects on appetite and mood
GPCRs (Adrenergic) α₁[³H]-Prazosin65%Postural hypotension, dizziness
α₂[³H]-Rauwolscine20%Sedation, changes in blood pressure
β₁[³H]-CGP-121775%Cardiac effects (heart rate, contractility)
GPCRs (Dopaminergic) D₂[³H]-Spiperone58%Extrapyramidal symptoms, endocrine changes
GPCRs (Histaminergic) H₁[³H]-Pyrilamine72%Sedation, weight gain
GPCRs (Muscarinic) M₁[³H]-Pirenzepine30%Cognitive impairment, dry mouth, blurred vision
Ion Channels hERG[³H]-Astemizole25%Critical: Risk of QT prolongation, Torsades de Pointes
Ca²⁺ Channel (L-type)[³H]-Nitrendipine12%Hypotension, peripheral edema
Na⁺ Channel (Site 2)[³H]-Batrachotoxin8%CNS and cardiovascular effects
Transporters SERT[³H]-Citalopram18%Serotonergic side effects
NET[³H]-Nisoxetine10%Cardiovascular effects (tachycardia, hypertension)
DAT[³H]-WIN 35,42840%Psychostimulant effects, abuse potential
Enzymes PDE4[³H]-Rolipram3%Nausea, emesis

Summary of Findings:

Based on this hypothetical data, this compound shows high affinity for its primary target, the 5-HT2A receptor. However, it also displays significant off-target interactions (>50% inhibition) with the α₁-adrenergic, D₂ dopaminergic, and H₁ histaminergic receptors. These interactions suggest potential liabilities for hypotension, extrapyramidal side effects, and sedation, respectively. The moderate inhibition of the hERG channel (<50%) should be monitored but is of lower immediate concern than the primary off-target hits.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a target receptor.[1][2] The following is a general protocol for competitive binding assays used to generate the data above.

Objective: To determine the percentage inhibition of a test compound against a panel of receptors, ion channels, and transporters by measuring the displacement of a specific high-affinity radioligand.

Materials:

  • Test Compound: this compound, dissolved in DMSO to create a stock solution.

  • Membrane Preparations: Commercially or internally prepared cell membrane homogenates expressing the target of interest.[3]

  • Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands specific to each target.

  • Assay Buffer: Target-specific buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[3]

  • Non-specific Agent: A high concentration of a known, unlabeled ligand for the target to determine non-specific binding.

  • 96-well Plates: For incubation of the assay components.[3]

  • Filtration Apparatus: A 96-well cell harvester to separate bound from free radioligand.[1]

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.[3]

  • Scintillation Cocktail & Counter: For quantifying radioactivity.[3]

Procedure:

  • Assay Preparation: The filtration binding assay is conducted in 96-well plates with a final volume of 250 µL per well.[3]

  • Component Addition: To each well, the following are added in order:

    • 150 µL of the membrane preparation (containing 5-100 µg of protein, depending on the target).[3]

    • 50 µL of the test compound (at a final concentration of 10 µM) or vehicle (for total binding) or non-specific agent (for non-specific binding).

    • 50 µL of the radioligand solution in assay buffer, at a concentration near its dissociation constant (Kd).[3][4]

  • Incubation: The plate is incubated for 60-120 minutes at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[3]

  • Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[1]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Drying and Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a scintillation counter.[3]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding (counts in the presence of the unlabeled ligand) from the total binding (counts in the absence of the test compound).

    • The percentage inhibition for the test compound is calculated using the formula: % Inhibition = 100 * (1 - (Counts_TestCompound - Counts_NonSpecific) / (Counts_Total - Counts_NonSpecific))

Visualizations

Experimental and Decision Workflow

The following diagram illustrates the workflow for off-target screening and subsequent decision-making in a drug discovery project.

Off_Target_Workflow cluster_screening In Vitro Screening cluster_analysis Data Analysis & Triage cluster_followup Follow-up Studies Compound Test Compound (10 µM) Panel Broad Off-Target Panel (e.g., Safety77) Compound->Panel Screen against Assay Radioligand Binding Assays Panel->Assay Perform Data Calculate % Inhibition Assay->Data Generate data Triage Triage Hits (>50% Inhibition?) Data->Triage Ki_Det Determine Affinity (Ki) for Confirmed Hits Triage->Ki_Det Yes SAR Structure-Activity Relationship (SAR) Studies Triage->SAR No (Selective) Func_Assay Functional Assays (Agonist/Antagonist Mode) Ki_Det->Func_Assay Characterize activity Func_Assay->SAR Inform medicinal chemistry SAR->Compound Optimize & Rescreen

Off-Target Screening and Triage Workflow.
Hypothetical Primary Target Signaling Pathway

This diagram illustrates the signaling pathway for the hypothetical primary target, the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).

Signaling_Pathway Ligand Serotonin (5-HT) or Test Compound Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Response Cellular Responses (e.g., Neuronal Excitability) Ca_Release->Response PKC->Response

Simplified 5-HT2A Receptor Signaling Pathway.

References

Comparative Analysis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane: A Review of a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic combination of specific chemical moieties can unlock novel therapeutic potential. The compound 1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane represents an intriguing intersection of two such pharmacologically significant scaffolds: the trifluoromethylpyridine group and the 1,4-diazepane ring system. This guide provides a comparative overview of the current, albeit limited, understanding of this compound's experimental profile, alongside a discussion of relevant alternatives and the methodologies employed in their evaluation.

The Significance of the Constituent Scaffolds

The trifluoromethyl group (-CF3) is a cornerstone of contemporary drug design, known for its ability to enhance metabolic stability, improve receptor binding affinity, and increase the lipophilicity of a molecule. When incorporated into a pyridine ring, it can significantly modulate the electronic properties and biological activity of the resulting compound.

The 1,4-diazepane structure is a privileged scaffold found in numerous centrally active pharmaceuticals. Its flexible seven-membered ring allows for diverse conformational presentations, enabling interaction with a variety of biological targets, including G-protein coupled receptors (GPCRs).

Experimental Data for this compound

Potential Therapeutic Targets and Alternative Compounds

Given its structural components, this compound is hypothesized to interact with central nervous system (CNS) receptors. Potential targets could include serotonin (5-HT), dopamine, or orexin receptors, which are frequently modulated by compounds containing the 1,4-diazepane moiety.

For the purpose of comparison, should experimental data become available, relevant alternative compounds would include established ligands for these receptor systems. For instance, if the target is the orexin receptor, a relevant comparator would be Suvorexant , a dual orexin receptor antagonist.

Table 1: Hypothetical Comparative Data for Orexin Receptor Antagonists

CompoundTarget(s)Ki (nM) - OX1RKi (nM) - OX2R
This compound Orexin Receptors (Hypothetical)Data Not AvailableData Not Available
Suvorexant Orexin Receptors0.550.35

This table is for illustrative purposes only, pending the availability of experimental data for the target compound.

Experimental Protocols: A General Overview

The evaluation of compounds like this compound typically involves a series of in vitro and in vivo assays to determine their pharmacological profile. A foundational experimental method is the radioligand binding assay.

Radioligand Binding Assay Protocol (General)

This assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell lines or tissues expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (a known high-affinity binder to the receptor) and varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. This can then be converted to a binding affinity constant (Ki).

Signaling Pathways and Experimental Workflow

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. For a GPCR like the orexin receptor, antagonist binding would block the downstream signaling typically initiated by the endogenous orexin peptides.

G cluster_workflow Experimental Workflow Compound Test Compound (e.g., this compound) Assay Radioligand Binding Assay Compound->Assay Data Binding Affinity Data (Ki, IC50) Assay->Data Comparison Comparison with Alternative Compounds Data->Comparison Conclusion Conclusion on Relative Potency Comparison->Conclusion G cluster_pathway Hypothetical Orexin Receptor Antagonism Orexin Orexin Peptide Receptor Orexin Receptor (OX1R/OX2R) Orexin->Receptor G_Protein Gq/Gi Protein Activation Receptor->G_Protein Signaling Downstream Signaling (e.g., Calcium Mobilization) G_Protein->Signaling Response Neuronal Excitation (Wakefulness) Signaling->Response Antagonist Antagonist (e.g., this compound) Antagonist->Receptor

Unveiling the Orexin Antagonistic Potential of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the competitive landscape of therapeutic development for sleep and arousal disorders, a novel diazepane derivative, 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane, has emerged as a compound of interest. Extensive patent literature review indicates its classification as a potent orexin receptor antagonist, a class of drugs that has shown significant promise in the treatment of insomnia and other neurological conditions. This guide provides a comprehensive comparison of this compound with established orexin receptor antagonists, supported by a detailed overview of relevant experimental methodologies.

Recent research and patent filings have highlighted the therapeutic potential of diazepane-based compounds as modulators of the orexin system. The orexin neuropeptides, orexin-A and orexin-B, are key regulators of wakefulness, arousal, and appetite. Their activity is mediated through two G protein-coupled receptors, the orexin-1 (OX1) and orexin-2 (OX2) receptors. Antagonism of these receptors is a validated mechanism for promoting sleep.

While specific quantitative inhibitory data for this compound is not yet publicly available in peer-reviewed literature, its inclusion in patents alongside well-characterized orexin antagonists strongly suggests its activity at these receptors. To provide a framework for its potential performance, this guide will compare it to the established dual orexin receptor antagonist, Suvorexant, which is clinically approved for the treatment of insomnia.

Comparative Inhibitory Profile

The following table outlines the anticipated and known inhibitory activities of this compound against orexin receptors, benchmarked against the clinically approved drug, Suvorexant. It is important to note that the data for the compound is inferred from patent literature and awaits direct experimental confirmation.

CompoundTarget(s)IC50 (nM) - OX1RIC50 (nM) - OX2RReference
This compoundOrexin ReceptorsData Not AvailableData Not AvailableInferred from Patent Literature[1][2][3][4]
Suvorexant (MK-4305)OX1R and OX2R0.550.35[5]

Experimental Protocols for Orexin Receptor Antagonist Characterization

The determination of a compound's inhibitory activity at orexin receptors involves a series of established in vitro assays. These protocols are crucial for quantifying potency and selectivity, and would be essential in the formal characterization of this compound.

Orexin Receptor Binding Assays

These assays are designed to measure the direct interaction of a compound with the orexin receptors.

  • Principle: A radiolabeled or fluorescently labeled ligand with known high affinity for the orexin receptor is incubated with a preparation of cells or membranes expressing the receptor. The ability of the test compound to displace the labeled ligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined.

  • Detailed Methodology (Fluorescence Polarization Assay):

    • Receptor Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are stably transfected to express either the human OX1 or OX2 receptor.[6][7] Membranes from these cells are then prepared.

    • Fluorescent Ligand: A fluorescently labeled orexin receptor antagonist is used as the tracer.

    • Assay Procedure: The cell membranes are incubated with the fluorescent tracer and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Detection: The fluorescence polarization of the solution is measured.[8][9] When the fluorescent tracer is bound to the large receptor-containing membrane, it tumbles slowly, resulting in high fluorescence polarization. When displaced by the test compound, the smaller, free tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.

    • Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value.

Functional Assays (Calcium Flux Assay)

Functional assays measure the cellular response to receptor activation or inhibition. Orexin receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium levels. Antagonists will block this effect.

  • Principle: The ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an orexin agonist (like orexin-A or orexin-B) is measured. The most common method for this is the Fluorometric Imaging Plate Reader (FLIPR) assay.[6][7][10]

  • Detailed Methodology (FLIPR Assay):

    • Cell Culture: CHO or HEK cells stably expressing either the OX1 or OX2 receptor are seeded into microplates.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Varying concentrations of the test antagonist are added to the wells.

    • Agonist Stimulation: After a pre-incubation period with the antagonist, an orexin receptor agonist (e.g., orexin-A) is added to stimulate the receptors.

    • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

    • Data Analysis: The inhibition of the agonist-induced calcium signal by the test compound is used to calculate the IC50 value.[11]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

G Orexin Receptor Signaling Pathway Orexin Orexin (A or B) OXR Orexin Receptor (OX1R or OX2R) Orexin->OXR Binds to Gq Gq Protein OXR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Cell_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cell_Response PKC->Cell_Response Antagonist This compound (Antagonist) Antagonist->OXR Blocks Binding

Caption: Orexin receptor signaling cascade and the inhibitory action of the antagonist.

G FLIPR Assay Workflow for Orexin Antagonist Screening cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Cells CHO/HEK cells expressing OX1R or OX2R Plate Seed cells in 384-well plate Cells->Plate Dye Load with Ca²⁺ sensitive dye Plate->Dye Add_Antagonist Add varying concentrations of This compound Dye->Add_Antagonist Incubate Incubate Add_Antagonist->Incubate Add_Agonist Add Orexin-A (agonist) Incubate->Add_Agonist FLIPR Measure fluorescence change with FLIPR Add_Agonist->FLIPR Analysis Calculate IC50 value FLIPR->Analysis

Caption: Workflow for determining the IC50 of an orexin receptor antagonist using a FLIPR assay.

Conclusion

The structural alerts within this compound, particularly the diazepane core and the trifluoromethylpyridine moiety, are consistent with those of known orexin receptor antagonists. While direct, publicly available quantitative data is pending, its inclusion in key patents strongly suggests its potential as a potent inhibitor of orexin signaling. The experimental protocols outlined above provide the standard methodologies that will be required to fully elucidate its inhibitory profile and compare it definitively with existing therapeutics like Suvorexant. Further research and publication of experimental data are eagerly awaited to fully understand the therapeutic potential of this novel compound.

References

In silico docking studies of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

An In Silico Comparative Analysis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane as a Potential Dopamine D2 Receptor Antagonist

Introduction

This compound is a novel compound with structural motifs suggesting potential bioactivity. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, making it an interesting candidate for drug discovery.[1][2] This guide provides a comparative analysis of this compound in the context of in silico docking studies, specifically focusing on its potential as an antagonist for the dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders.[3][4][5][6] While no direct in silico docking studies for this compound have been published to date, this guide will establish a framework for such an investigation by comparing it with known dopamine D2 receptor antagonists and outlining a detailed experimental protocol for future studies.

Comparative Analysis of Dopamine D2 Receptor Antagonists

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the in silico docking data for several known dopamine D2 receptor antagonists. This data is extracted from various studies and showcases a range of binding affinities.

CompoundTarget ReceptorDocking Score (kcal/mol)Software UsedPDB ID
HaloperidolDopamine D2 Receptor-11.1AutoDock Vina6CM4
RisperidoneDopamine D2 Receptor-10.5(Not Specified)6CM4
NemonaprideD2-like Dopamine Receptor(Data Not Available)(Not Specified)(Not Specified)
EticloprideD2-like Dopamine Receptor(Data Not Available)(Not Specified)(Not Specified)
FlunarizineD2-like Dopamine Receptor(Data Not Available)(Not Specified)(Not Specified)
1,2-dihydrovomelenineDopamine D2 Receptor≥ -9(Not Specified)(Modelled)

Note: The docking scores are indicative of binding affinity, with more negative values suggesting stronger binding.

Experimental Protocols for In Silico Docking

The following is a detailed methodology for conducting in silico docking studies on this compound, based on established protocols for similar compounds.[7][8][9]

1. Ligand Preparation:

  • The 3D structure of this compound would be constructed using molecular modeling software such as ChemDraw or Avogadro.

  • The structure would then be optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).

  • The optimized ligand structure would be saved in a format compatible with docking software (e.g., .pdbqt for AutoDock Vina).

2. Protein Preparation:

  • The 3D crystal structure of the human dopamine D2 receptor would be retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6CM4.[7]

  • The protein structure would be prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Polar hydrogen atoms would be added to the protein structure, and Gasteiger charges would be computed.

  • The prepared protein structure would be saved in a compatible format.

3. Molecular Docking:

  • Molecular docking would be performed using software such as AutoDock Vina, GOLD, or Schrödinger's Glide.[3][7]

  • A grid box would be defined around the active site of the D2 receptor to encompass the binding pocket. The grid parameters would be centered on the coordinates of the co-crystallized ligand from the original PDB file.

  • The docking simulation would be run to generate multiple binding poses of the ligand within the receptor's active site.

  • The poses would be ranked based on their docking scores (binding energies).

4. Analysis of Results:

  • The binding pose with the most favorable docking score would be selected for further analysis.

  • The interactions between the ligand and the amino acid residues of the receptor's active site (e.g., hydrogen bonds, hydrophobic interactions) would be visualized and analyzed using software like PyMOL or Discovery Studio.

  • Key interacting residues, such as Asp114 and residues in the transmembrane helices, would be identified to understand the binding mode.

Visualizations

To better illustrate the processes involved in this research, the following diagrams have been generated.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output ligand_prep Ligand Preparation (this compound) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (Dopamine D2 Receptor - PDB: 6CM4) protein_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Ligand-Receptor Interaction Analysis pose_analysis->interaction_analysis binding_affinity Binding Affinity (kcal/mol) interaction_analysis->binding_affinity binding_mode Binding Mode Visualization interaction_analysis->binding_mode

Caption: A flowchart illustrating the typical workflow for an in silico molecular docking study.

D2_Receptor_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist Antagonist (e.g., Haloperidol) Antagonist->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channels Ca2+ Channels G_protein->Ca_channels Inhibits K_channels K+ Channels G_protein->K_channels Activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Less activation of Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Ca_channels->Cellular_Response K_channels->Cellular_Response

Caption: A simplified diagram of the dopamine D2 receptor signaling pathway.

Discussion and Future Directions

The structural features of this compound, particularly the diazepane ring, are present in other compounds with central nervous system activity.[10][11][12] The trifluoromethylpyridine moiety is also a common feature in modern pharmaceuticals and agrochemicals, known to enhance biological activity.[2] Given these characteristics, it is plausible that this compound could exhibit significant binding affinity for the dopamine D2 receptor.

Future in silico studies, following the protocol outlined above, would be invaluable in determining the potential of this compound as a D2 antagonist. A strong predicted binding affinity, comparable to or exceeding that of established antagonists like haloperidol, would warrant its synthesis and subsequent in vitro and in vivo evaluation. Such a multidisciplinary approach is crucial in the modern drug discovery pipeline.

References

Reproducibility of Published Data on 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. Due to a lack of specific published data for this exact molecule, this document outlines a well-established, general synthetic approach and compares it with a recently published method for a structurally related trifluoromethyl-substituted pyridinyl-1,4-diazepine. This comparative approach offers insights into potential synthetic routes, expected outcomes, and the characterization data required for verification.

Executive Summary

The synthesis of N-aryl-1,4-diazepanes is a cornerstone in the development of various therapeutic agents. The target compound, this compound, incorporates a trifluoromethylpyridine moiety, a common pharmacophore in medicinal chemistry known to enhance metabolic stability and binding affinity. While no specific peer-reviewed synthesis for this exact compound has been identified, its synthesis can be reliably predicted based on standard nucleophilic aromatic substitution reactions. This guide contrasts this expected synthesis with a published, innovative method for a related diazepine, providing researchers with both a foundational and a novel perspective on the synthesis of this class of compounds.

Data Presentation: A Comparative Overview

The following tables summarize the key reaction parameters and expected or reported data for the synthesis of the target compound and a structurally related analog.

Table 1: Comparison of Synthetic Approaches

ParameterRoute A: General Synthesis of this compound Route B: Published Synthesis of a Trifluoromethyl-Substituted 1,4-Diazepine Analog
Reaction Type Nucleophilic Aromatic Substitution (SNAr)N-Insertion of a Pyridyl Nitrene
Key Reactants 2-Chloro-5-(trifluoromethyl)pyridine, 1,4-Diazepane5-Azido-3-trifluoromethyl-2-phenylpyridine
Reagents/Catalysts Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, DMSO)Rh2(esp)2
Reaction Conditions Elevated temperature (e.g., 80-120 °C)Room Temperature
Reported/Expected Yield Moderate to High51%
Key Product This compound7-Phenyl-5-(trifluoromethyl)-[1][2]diazepino[1,2-a]pyridine

Table 2: Physicochemical and Spectroscopic Data

PropertyThis compound 7-Phenyl-5-(trifluoromethyl)-[1][2]diazepino[1,2-a]pyridine
Molecular Formula C11H14F3N3C16H12F3N3
Molecular Weight 245.25 g/mol 303.28 g/mol
Appearance Expected to be a solidNot Reported
1H NMR (Expected) Peaks corresponding to pyridyl and diazepane protonsSpecific data available in the publication
13C NMR (Expected) Peaks corresponding to pyridyl and diazepane carbons, and CF3 groupSpecific data available in the publication
Mass Spectrometry Expected [M+H]+ at m/z 246.1218Specific data available in the publication

Experimental Protocols

Route A: General Synthesis of this compound (Hypothetical)

This protocol is based on established methodologies for N-arylation of cyclic amines.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 1,4-Diazepane

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1,4-diazepane (1.2 eq.) in DMF, add potassium carbonate (2.0 eq.).

  • Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Route B: Published Synthesis of 7-Phenyl-5-(trifluoromethyl)-[1][2]diazepino[1,2-a]pyridine

This protocol is adapted from a publication on pyridine meta-azidation and subsequent N-insertion.

Materials:

  • 5-Azido-3-trifluoromethyl-2-phenylpyridine

  • Bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) dirhodium(II) (Rh2(esp)2)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of 5-azido-3-trifluoromethyl-2-phenylpyridine (1.0 eq.) in CH2Cl2, add Rh2(esp)2 (1 mol%).

  • Stir the reaction mixture at room temperature for the time specified in the publication, monitoring for the evolution of N2 gas.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 1,4-diazepine product.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described above.

Synthesis_Route_A reactant1 2-Chloro-5-(trifluoromethyl)pyridine reagents K2CO3, DMF 100 °C reactant1->reagents reactant2 1,4-Diazepane reactant2->reagents product This compound reagents->product

Caption: General synthetic route for this compound.

Synthesis_Route_B reactant 5-Azido-3-trifluoromethyl-2-phenylpyridine reagents Rh2(esp)2 CH2Cl2, rt reactant->reagents intermediate Pyridyl Nitrene Intermediate reagents->intermediate product 7-Phenyl-5-(trifluoromethyl)-[1,4]diazepino[1,2-a]pyridine intermediate->product

Caption: Published synthesis of a related trifluoromethyl-substituted 1,4-diazepine.

Conclusion

While direct, reproducible published data on the synthesis of this compound is not currently available in the public domain, this guide provides a robust framework for its preparation based on well-established chemical principles. The comparison with a novel, published synthesis of a related analog offers an alternative, modern approach for consideration. Researchers and drug development professionals can use this guide to inform their synthetic strategies, anticipate potential outcomes, and establish the necessary analytical methods for the characterization of this and similar molecules. The provided experimental protocols and diagrams serve as a practical starting point for the synthesis and further investigation of this promising compound.

References

A Comparative Toxicity Profile of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the potential toxicity of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. As specific experimental toxicity data for this compound is not extensively available in public literature, this profile has been constructed by evaluating data from structurally related compounds, namely trifluoromethylpyridine and diazepane derivatives. The objective is to provide a predictive overview and a framework for potential toxicological evaluation.

The unique properties of compounds containing a trifluoromethyl group, such as altered metabolic stability and receptor affinity, are of significant interest in drug discovery.[1] Similarly, the diazepane scaffold is a privileged structure in medicinal chemistry.[2][3] Understanding the potential toxicological liabilities of novel molecules combining these moieties is crucial for further development.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various heterocyclic compounds structurally related to this compound. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting cell growth and viability.[4] A lower IC50 value indicates higher cytotoxic potential.

Compound Class/DerivativeCell LineAssay TypeIC50 (µM)Reference
Diazepane Derivatives
DiazepamHuman LymphocytesNot Specified>100 µg/mL[5]
Novel Diazepane Ligand (3d)PANC1 (Pancreatic Cancer)MTT~100 (51% viability)[3]
Trifluoromethylpyridine Derivatives
Anilino-quinazoline derivative (8a)A431 (Skin Carcinoma)Not Specified2.62[6]
Thiazolo[4,5-d]pyrimidine (3a)A375 (Melanoma)MTT>50[6]
Thiazolo[4,5-d]pyrimidine (3b)A375 (Melanoma)MTT25.4[6]
Positive Control
DoxorubicinMCF-7 (Breast Cancer)MTT15.2 ± 1.8[4]

Note: The data presented is for comparative purposes and is derived from different studies. Experimental conditions may vary.

Genotoxicity Profile of Related Compounds

Genotoxicity assessment is critical in evaluating the potential of a compound to cause DNA or chromosomal damage.[2][7] Studies on benzodiazepines, a class of drugs containing the diazepine ring, have shown varied genotoxic potential.

CompoundTest SystemEndpointResult
DiazepamMouse bone marrow (in vivo)MicronucleiSignificant increase[8]
DiazepamMouse bone marrow (in vivo)Sister Chromatid ExchangeSignificant increase[8]
DiazepamHuman Lymphocytes (in vitro)Chromosomal AberrationsNo induction[5]
LorazepamHuman Lymphocytes (in vitro)Not SpecifiedStatistically significant genotoxicity[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. Below are standard protocols for key in vitro toxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Cell Seeding : Cells of interest (e.g., HepG2 for hepatotoxicity) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.[6]

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition : Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Data Acquisition : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[4]

  • Cell Seeding and Treatment : Cells are seeded and treated with the test compound in a 96-well plate as described for the MTT assay.[4]

  • Supernatant Collection : After incubation, an aliquot of the cell culture supernatant is transferred to a new 96-well plate.[4]

  • LDH Reaction : The LDH reaction mixture is added to the supernatant, and the plate is incubated in the dark at room temperature.

  • Data Acquisition : The absorbance is measured, and cytotoxicity is determined by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).[4]

In Vitro Micronucleus Assay for Genotoxicity

This assay detects chromosomal damage by identifying the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[7]

  • Cell Culture and Treatment : Human peripheral blood lymphocytes are cultured and stimulated to divide. The cells are then treated with the test compound at various concentrations.[7]

  • Cytochalasin B Addition : Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Slide Preparation : Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.[7]

  • Staining and Scoring : The slides are stained (e.g., with Giemsa), and the frequency of micronuclei is scored in binucleated lymphocytes under a microscope. A significant increase in micronucleated cells in the treated group compared to the control indicates a positive genotoxic effect.[7]

Visualizing Experimental Workflows and Pathways

Diagrams can effectively illustrate complex experimental processes and biological pathways.

G General Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., HepG2, MCF-7) treatment Compound Incubation (24, 48, 72 hours) cell_culture->treatment compound_prep Prepare Test Compound & Controls compound_prep->treatment viability_assay Cell Viability Assay (e.g., MTT, MTS) treatment->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH Release) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_acq Data Acquisition (Plate Reader/Flow Cytometer) viability_assay->data_acq cytotoxicity_assay->data_acq apoptosis_assay->data_acq ic50 Calculate IC50 Values data_acq->ic50 stat_analysis Statistical Analysis ic50->stat_analysis

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a novel compound.

G Potential Apoptosis Induction Pathway compound Test Compound cell Cancer Cell compound->cell mitochondria Mitochondria cell->mitochondria Induces Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Proper Disposal of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical procedures for the proper disposal of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane (CAS Number: 306934-70-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals must adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical compound.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

  • GHS Pictogram: GHS07 (Harmful/Irritant).[1]

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a laboratory coat. Ensure full skin coverage.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[3][4]

    • Decontaminate the spill area with an appropriate solvent and wash the area thoroughly.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Step-by-Step Disposal Procedure

The primary disposal method for this compound is through a licensed and approved hazardous waste disposal facility.[5] Do not dispose of this chemical into drains or the environment. [4][5][6]

Step 1: Waste Segregation

  • This compound is a halogenated organic substance. All waste containing this chemical, including contaminated materials (e.g., weighing paper, pipette tips, gloves), must be segregated into a designated "Halogenated Organic Waste" stream.[7]

  • Do not mix with non-halogenated, acidic, basic, or other incompatible waste streams.[1][8]

Step 2: Containerization

  • Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., glass or high-density polyethylene).[7]

  • The container must have a tightly sealing cap to prevent the release of vapors.[8][9]

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste ".[5][7]

    • The full chemical name: "This compound ".[7]

    • Associated hazard warnings (e.g., "Harmful," "Irritant").

Step 4: Storage

  • Store the sealed waste container in a designated and secure hazardous waste satellite accumulation area.[1][9]

  • The storage area should be well-ventilated, cool, and away from sources of ignition or incompatible materials.[2][8]

  • Keep containers closed except when adding waste.[6][8][9]

Step 5: Final Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[9]

  • Provide them with an accurate description of the waste contents.

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood A->B C Generate Waste (Unused chemical, contaminated items) B->C D Segregate as 'Halogenated Organic Waste' C->D E Place in a Designated, Compatible Container D->E F Label Container: 'Hazardous Waste' & Full Chemical Name E->F G Keep Container Tightly Sealed F->G H Store in a Secure Satellite Accumulation Area G->H I Contact Institution's EHS for Waste Pickup H->I J Licensed Hazardous Waste Disposal Facility I->J

Caption: Disposal Workflow Diagram.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem. Always consult your institution's specific EHS guidelines and local regulations.

References

Personal protective equipment for handling 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal information for handling 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane (CAS No. 306934-70-3). The following procedures are critical for ensuring a safe laboratory environment and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] Adherence to the following PPE guidelines is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1][5][6]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[1][5][7] Ensure full skin coverage.Prevents skin contact which can cause irritation.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][5][6][7] If ventilation is inadequate or dust/aerosols are generated, a NIOSH-certified respirator (e.g., N95) may be required.[8][9]Minimizes inhalation of the compound, which may cause respiratory irritation.[3]
Body Protection A protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[10]Provides an additional barrier to prevent contamination of personal clothing and skin.

Operational Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][5][6][7]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5][7] Do not breathe dust, fumes, or vapors.[6]

  • Hygiene: Wash hands thoroughly after handling the compound.[5][6][7][11] Do not eat, drink, or smoke in the work area.[6][11]

  • Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Contain the spill using an inert absorbent material such as vermiculite or sand.[1] Collect the absorbed material into a sealed, labeled hazardous waste container for disposal.[1]

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

  • Keep the compound away from incompatible substances such as strong oxidizing agents.[6][7]

  • The storage area should be equipped with an eyewash station and a safety shower.[5][6]

Disposal Plan

Materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

Disposal Protocol:

  • Waste Segregation: Collect waste containing this compound separately from non-hazardous waste.[1]

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste," the full chemical name, and associated hazard symbols.[1]

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[1]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed disposal company.[1][7] Do not release it into the environment.[1][11]

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C Proceed to Handling D Weigh and Handle Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate and Label Hazardous Waste F->G H Store Waste in Designated Area G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.